n-Benzylcinchonidinium bromide
Description
Properties
CAS No. |
118089-84-2 |
|---|---|
Molecular Formula |
C26H29BrN2O |
Molecular Weight |
465.43 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to n-Benzylcinchonidinium Bromide: Properties, Mechanism, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Catalyst in Asymmetric Synthesis
n-Benzylcinchonidinium bromide (CAS 118089-84-2), a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine, stands as a cornerstone chiral phase-transfer catalyst (PTC) in modern organic synthesis.[1][2] Its rigid, chiral scaffold, coupled with its ease of preparation from natural alkaloids, has made it an attractive and "green" organocatalyst for the enantioselective construction of complex molecules.[2][3] This guide provides a comprehensive overview of its core properties, delves into the mechanistic underpinnings of its catalytic activity, and offers a detailed protocol for its benchmark application: the asymmetric alkylation of glycine derivatives for the synthesis of non-natural α-amino acids—critical building blocks in pharmaceutical development.[3][4]
Core Properties and Specifications
This compound is typically a white to off-white crystalline powder.[4] Its structure can exist in both anhydrous and hydrated forms, a factor that can influence enantioselectivity in sensitive reactions.[4] Control of moisture is therefore recommended for achieving high levels of stereochemical control.[4]
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 118089-84-2 | [4] |
| Molecular Formula | C₂₆H₂₉BrN₂O | [4] |
| Molecular Weight | 465.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~190 °C (decomposes) | [5] |
| Optical Rotation | [α]²⁰/D = -138° (c=1 in chloroform) | |
| Purity (Typical) | ≥97% |
-
¹H NMR: Expect characteristic signals for the quinoline and benzyl aromatic protons, the vinyl group protons, and the aliphatic protons of the quinuclidine core. The benzylic CH₂ protons would appear as a distinct signal.
-
¹³C NMR: The spectrum would show a multitude of signals corresponding to the 26 carbon atoms, with distinct regions for the aromatic, olefinic, and aliphatic carbons. Key signals would include those from the quaternary carbon of the quinuclidine ring and the benzylic carbon.
-
FTIR: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the quinoline ring, and C-O stretching from the hydroxyl group.
-
Mass Spectrometry (ESI+): The primary ion observed would be the cation [C₂₆H₂₉N₂O]⁺ with a calculated m/z of 385.23.
Solubility and Stability
| Parameter | Information | Source(s) |
| Solubility | Soluble in polar organic solvents such as chloroform and dichloromethane. Detailed quantitative data is not widely published. | [4] |
| Stability | Chemically stable under recommended storage conditions. | [4] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [4] |
| Storage | Store in a sealed container in a cool, dry, well-ventilated place away from ignition sources. | [4] |
Mechanism of Action in Phase-Transfer Catalysis
This compound operates as a phase-transfer catalyst by transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where the electrophilic substrate resides.[8][9] The key to its success in asymmetric synthesis lies in the formation of a tightly-associated, chiral ion pair between the catalyst's quaternary ammonium cation and the enolate of the prochiral substrate.[3][10] This chiral environment dictates the facial selectivity of the subsequent alkylation.
Several key interactions within this transition state assembly are crucial for high enantioselectivity:
-
Ion Pairing: The positively charged quinuclidinium nitrogen forms a tight ion pair with the negatively charged enolate.
-
Hydrogen Bonding: The C9-hydroxyl group on the cinchonidine scaffold acts as a hydrogen bond donor, further orienting and stabilizing the enolate.[2]
-
Steric Shielding: The bulky benzyl and quinoline groups effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side. The benzyl group, in particular, provides a "wall" that directs the incoming electrophile.[10]
The bromide counter-ion can also play a role in the overall hydrogen-bonding network and catalytic activity, with bromide derivatives often preferred for reactions requiring stronger anion interactions compared to their chloride counterparts.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. unitesi.unive.it [unitesi.unive.it]
- 4. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 5. thomassci.com [thomassci.com]
- 6. rsc.org [rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]
- 9. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Guide: Structure & Function of N-Benzylcinchonidinium Bromide
This in-depth technical guide details the structural architecture, synthesis, and mechanistic function of N-Benzylcinchonidinium Bromide (BCNB) , a premier chiral Phase-Transfer Catalyst (PTC).
Executive Summary
This compound (CAS: 118089-84-2) is a chiral quaternary ammonium salt derived from the natural alkaloid cinchonidine .[1] It serves as a "first-generation" asymmetric Phase-Transfer Catalyst (PTC), widely utilized in the pharmaceutical industry for the enantioselective synthesis of
Molecular Architecture & Stereochemistry
Chemical Identity
-
Molecular Formula:
[1][2] -
Molecular Weight: 465.43 g/mol
-
Physical State: White to off-white crystalline solid (mp ~190°C dec).
Structural Skeleton
The molecule consists of two primary rigid domains connected by a chiral linker:
-
Hydrophilic Domain (Cationic Head): The Quinuclidine ring containing the quaternary nitrogen (N1). This is the site of benzylation.
-
Hydrophobic Domain (Shielding Wall): The Quinoline aromatic system.
-
Chiral Linker: The C8-C9 bond connecting the two rings, bearing a secondary Hydroxyl group (C9-OH) .
-
N-Benzyl Group: Attached to N1, providing steric bulk and lipophilicity essential for phase transfer.
Stereochemical Configuration
The stereochemistry is defined by the parent alkaloid (cinchonidine) and the quaternization event.
-
C8:
-configuration (Bridgehead carbon). -
C9:
-configuration (Hydroxyl bearing carbon). -
N1:
-configuration. Upon alkylation, the nitrogen becomes a stereocenter. The benzyl group is introduced selectively; crystallographic data confirms the configuration at the quaternary nitrogen in the major diastereomer.
3D Conformation (The "Chiral Pocket")
In the solution and solid state, the molecule adopts a specific conformation that is critical for catalysis:
-
Gauche Conformation: The C8-C9 bond typically adopts a gauche arrangement, placing the O-H group and the quaternary ammonium center in proximity.
-
Ion Pairing: The bromide anion (or the reacting anion during catalysis) docks near the hydroxyl group (via H-bonding) and the positively charged nitrogen.
-
Shielding: The benzyl group and the quinoline ring form a "wall" that blocks one face of the associated nucleophile, forcing the electrophile to approach from the open face.
Structural Diagram (DOT)
Caption: Structural connectivity and key interaction sites of this compound.
Synthesis Protocol
The synthesis is a direct quaternization (
Reaction Workflow
| Parameter | Specification |
| Precursor | Cinchonidine (CAS: 485-71-2) |
| Reagent | Benzyl Bromide (1.0 - 1.2 equivalents) |
| Solvent | Toluene (preferred) or Ethanol/THF |
| Temperature | Reflux (110°C for Toluene) |
| Time | 2 - 4 hours |
| Yield | Typically >85% |
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cinchonidine (1.0 equiv) in Toluene (approx. 10 mL/g).
-
Addition: Add Benzyl Bromide (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux. The product often begins to precipitate as a solid during the reaction.
-
Monitoring: Monitor consumption of cinchonidine by TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid.
-
Purification: Wash the filter cake with cold toluene and diethyl ether to remove unreacted benzyl bromide.
-
Drying: Dry the white solid under vacuum at 50°C.
-
Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water or Isopropanol.
Caption: Synthesis workflow for the preparation of this compound.
Mechanism of Action: Interfacial Catalysis
The catalytic efficiency of BCNB relies on the Interfacial Mechanism . The salt is insoluble in the non-polar organic phase (where the electrophile resides) but soluble in the interface/aqueous phase.
The Catalytic Cycle
-
Ion Exchange: The bromide anion is exchanged for the substrate anion (e.g., an enolate generated by KOH in the aqueous/solid phase).
-
Extraction: The lipophilic quaternary ammonium cation (
) extracts the anion ( ) into the organic phase or the interface. -
Chiral Recognition: The
ion pair forms a rigid structure stabilized by H-bonding (between C9-OH and ) and electrostatic forces. -
Reaction: The electrophile (
) attacks the nucleophile. The bulky benzyl group and quinoline ring block one face, ensuring enantioselective bond formation. -
Regeneration: The product is released, and the catalyst returns to the interface to pick up another anion.
Mechanistic Diagram (DOT)
Caption: Interfacial Phase-Transfer Catalysis cycle showing extraction, reaction, and regeneration.
Structural Characterization Data
Researchers must validate the structure using NMR and physical data.
H NMR Diagnostic Features (in CDCl or DMSO-d )
-
Aromatic Region (7.0 - 9.0 ppm): Signals for the Quinoline ring (H2', H3', etc.) and the Phenyl group of the benzyl moiety.
-
Vinyl Group (5.0 - 6.0 ppm): Characteristic multiplet for the internal vinyl proton and terminal methylene protons.
-
Benzylic Protons (N-CH
-Ph): These are diastereotopic due to the chiral center at Nitrogen. They typically appear as an AB system (two doublets, Hz) rather than a singlet, usually in the 5.0 - 6.0 ppm range. This is the definitive proof of N-alkylation and chiral integrity. -
C9-H: A doublet or multiplet around 6.0 - 6.5 ppm, shifted downfield due to the adjacent aromatic ring and OH group.
Crystallography
-
Space Group: Monoclinic
(Anhydrous). -
Key Interaction: Intermolecular Hydrogen bonding between the C9-OH and the Bromide anion (
).
References
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The Stereoselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society.[3] Link
-
Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters. Link
-
Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt. Journal of the American Chemical Society.[3] Link
-
Janzen, D. E., Butler, M. S., & Reinheimer, E. W. (2022). Crystal structures of anhydrous and hydrated this compound. Acta Crystallographica Section E. Link
-
Sigma-Aldrich. this compound Product Specification. Link
Sources
Technical Guide: N-Benzylcinchonidinium Bromide Solubility & Application
Executive Summary
N-Benzylcinchonidinium bromide (BCdB) is a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine.[1][2] It serves as a premier Chiral Phase-Transfer Catalyst (PTC) in asymmetric organic synthesis. Its efficacy is governed by its ability to shuttle anions between immiscible aqueous and organic phases, a property strictly dictated by its solubility profile.
This guide provides a technical analysis of BCdB’s solubility across organic solvents, detailing how these properties influence catalytic turnover, enantioselectivity, and purification protocols. It is designed for researchers requiring precise control over biphasic reaction environments.
Part 1: Physicochemical Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 118089-84-2 |
| Molecular Formula | C₂₆H₂₉BrN₂O |
| Molecular Weight | 465.43 g/mol |
| Structure Class | Quaternary Ammonium Salt (Cinchona Alkaloid Derivative) |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~190 °C (decomposes) |
| Chiral Center | Derived from Cinchonidine (8S, 9R configuration retained) |
Part 2: Solubility Profile & Solvent Compatibility
The solubility of BCdB follows the "like dissolves like" principle typical of bulky organic salts. It exhibits high solubility in polar organic solvents capable of stabilizing the quaternary ammonium cation and the bromide anion, while remaining insoluble in non-polar hydrocarbons.
Quantitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Primary solvent for PTC reactions. Excellent for solubilizing the catalyst in the organic phase. |
| Chloroform (CHCl₃) | High | Used for optical rotation measurements ([α] ≈ -138°). Good for extraction.[3] | |
| Polar Protic | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Ideal for recrystallization (Sesquihydrate form). |
| Methanol (MeOH) | High | Dissolves readily; often too soluble for crystallization but good for transfers. | |
| Water | Moderate/High | Soluble due to ionic nature. In PTC, it partitions between water and the organic phase. | |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Used in vapor diffusion crystallization methods. |
| Acetone | Low/Moderate | Often used as a reaction solvent for synthesis of the salt, where the product precipitates out. | |
| Non-Polar / Ethers | Diethyl Ether | Insoluble | Antisolvent . Used to crash out BCdB from DCM or EtOH solutions. |
| Toluene | Insoluble | Used as the organic phase in PTC when a distinct interface is required (catalyst resides at interface). | |
| Hexanes / Heptane | Insoluble | Antisolvent . Used to wash crystals to remove non-polar impurities. |
Part 3: Mechanistic Implications of Solubility
The catalytic activity of BCdB relies on its partition coefficient . In a typical Phase Transfer Catalysis (PTC) system (e.g., Liquid-Liquid), the catalyst must be soluble enough in the organic phase to transport the reacting anion (Nu⁻) but hydrophilic enough to approach the interface to exchange its counter-ion (Br⁻) for the nucleophile.
Mechanism of Action: Interfacial vs. Extraction
-
Extraction Mechanism: In solvents like DCM, BCdB dissolves fully in the organic layer. It extracts the anion (e.g., OH⁻ or CN⁻) from the aqueous phase into the bulk organic phase where the reaction occurs.
-
Interfacial Mechanism: In solvents like Toluene (where BCdB is less soluble), the catalyst concentrates at the interface, acting as a surfactant.
Visualization: PTC Solubility Mechanism
The following diagram illustrates the catalyst's movement based on solvent solubility.
Caption: Cycle of Phase Transfer Catalysis driven by differential solubility in aqueous and organic phases.
Part 4: Experimental Protocols
Protocol 1: Recrystallization (Purification)
High enantioselectivity in asymmetric synthesis depends on the purity of the chiral catalyst. Commercial BCdB (often ~97%) can be upgraded to >99% via recrystallization.
Method A: Ethanol/Water (Sesquihydrate Form)
-
Dissolution: Dissolve crude BCdB in the minimum amount of boiling Ethanol (~78°C).
-
Filtration: Perform a hot filtration through a glass frit to remove insoluble mechanical impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a few drops of water (antisolvent for the organic backbone) or scratch the glass.
-
Collection: Filter the white needles and wash with cold Ethanol/Ether (1:1).
-
Drying: Dry under vacuum at 50°C.
Method B: Vapor Diffusion (Anhydrous Form)
-
Setup: Dissolve BCdB in a small volume of Acetonitrile in a small vial.
-
Diffusion: Place this open vial inside a larger jar containing Diethyl Ether . Cap the large jar tightly.
-
Process: Over 24-48 hours, ether vapors will diffuse into the acetonitrile, slowly reducing solubility and growing high-quality crystals.
Protocol 2: Preparation of Stock Solution for O'Donnell Alkylation
For the enantioselective alkylation of glycine Schiff bases.
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform .
-
Concentration: Prepare a 0.1 M stock solution.
-
Calculation: Dissolve 465 mg of BCdB in 10 mL of DCM.
-
-
Stability: The solution is stable at room temperature but should be stored in a sealed vial to prevent solvent evaporation (concentration drift).
Visualization: Purification Workflow
Caption: Step-by-step purification workflow for upgrading catalyst purity.
Part 5: Application Case Study
Reaction: Enantioselective Alkylation of Glycine Schiff Base (O'Donnell Reaction).[4]
Role of Solubility: The reaction uses a biphasic system: DCM / 50% Aqueous KOH .
-
BCdB is dissolved in the DCM layer.
-
KOH is in the aqueous layer.
-
Mechanism: BCdB moves to the interface, exchanges Br⁻ for OH⁻, and extracts the OH⁻ into the DCM layer as a lipophilic ion pair [Q⁺OH⁻]. This "organic hydroxide" deprotonates the Schiff base, allowing alkylation.
-
Critical Factor: If BCdB were insoluble in DCM, the reaction rate would plummet. If it were too soluble in water, it would be washed away and fail to catalyze the organic reaction.
Part 6: Safety & Handling
-
Hazards: BCdB is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Inhalation: Avoid dust inhalation; use a fume hood when weighing.
-
Storage: Hygroscopic. Store in a desiccator. Moisture absorption can alter the crystal form (anhydrous
sesquihydrate) and potentially affect the precise molecular weight used for catalyst loading calculations.
References
-
Sigma-Aldrich. (2024). This compound Product Specification & SDS. Link
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link -
Janzen, D. E., et al. (2022).[2] "Crystal structures of anhydrous and hydrated this compound." Acta Crystallographica Section E, 78(6), 594-598.[2] Link
-
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research, 37(8), 518–525. Link
-
Organic Syntheses. (2003). "Phase-Transfer Catalyzed Alkylation: Preparation of N-(Diphenylmethylene)glycine tert-Butyl Ester." Org. Synth., 80,[5] 38. Link
Sources
- 1. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of anhydrous and hydrated N-benzyl-cinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloromethane - Wikipedia [en.wikipedia.org]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
safety data sheet SDS n-Benzylcinchonidinium bromide
An In-depth Technical Guide to the Safe Handling of n-Benzylcinchonidinium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BCDBr) is a pivotal chiral phase-transfer catalyst, instrumental in the asymmetric synthesis of complex molecules, particularly unnatural α-amino acids which are foundational in modern drug development.[1] As a quaternary ammonium salt derived from the cinchona alkaloid cinchonidine, its utility in creating stereospecific products is well-established.[2][3] However, its chemical reactivity and toxicological profile necessitate a comprehensive understanding of its hazards and handling requirements. This guide provides an in-depth analysis of the safety data associated with this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested protocols and the scientific rationale behind them. We will cover hazard identification, risk mitigation strategies, detailed experimental protocols for safe handling, and emergency procedures, ensuring that researchers can leverage the catalytic power of BCDBr while maintaining the highest standards of laboratory safety.
Chemical & Physical Identity
A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform storage, handling, and emergency response protocols.
This compound, with the systematic name (R)-methanol bromide, is a solid, typically appearing as a white to off-white crystalline powder.[1][2] A critical, often overlooked, property is its ability to form a sesquihydrate.[2][3] The presence of moisture can induce this crystal form conversion, which may not degrade the chemical itself but can significantly impact the enantioselectivity of reactions where it is used as a catalyst.[1] For high-stakes synthetic work, ensuring the use of the anhydrous form is paramount.[1]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉BrN₂O | [1] |
| Molecular Weight | 465.43 g/mol | [1] |
| CAS Number | 118089-84-2 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~190 °C (decomposes) | [1] |
| Optical Activity | [α]²⁰/D -138° (c=1 in chloroform) | [1] |
| Solubility | Soluble in polar solvents like chloroform | [1] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks upon exposure. Understanding the nature of these hazards is the first step in designing effective safety protocols.
GHS Hazard Classifications: [1]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The toxicity of BCDBr can be understood in the context of its chemical class: quaternary ammonium compounds (QACs) and organobromides. QACs can disrupt cell membranes, and their cationic nature allows interaction with negatively charged biological molecules.[4] The benzyl bromide moiety is a known lachrymator and corrosive agent, capable of causing severe irritation and burns upon contact.[5][6]
Symptoms of Exposure:
-
Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing, shortness of breath, and wheezing. Higher exposures could potentially lead to more severe conditions like bronchitis or pulmonary edema.[6][7]
-
Skin Contact: Causes irritation, redness, and potentially chemical burns.[7][8]
-
Eye Contact: Causes serious irritation, pain, and tearing (lachrymation).[7][8] Direct contact can lead to damage.
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful and cause irritation to the gastrointestinal tract.[8][9]
The logical workflow for assessing and mitigating these hazards begins with a clear risk assessment before any experimental work is undertaken.
Caption: Hazard Mitigation Workflow for BCDBr Handling.
Protocols for Safe Handling and Storage
Adherence to meticulously planned protocols is non-negotiable when working with hazardous materials. The following protocols are designed to minimize exposure and ensure the chemical's stability.
Engineering Controls
The primary line of defense is to handle the material within a controlled environment.
-
Weighing and Transfer: All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is critical to prevent the inhalation of fine powder, which can cause respiratory irritation.[9]
-
Solution Preparation: Preparation of solutions should also occur within a fume hood to contain any vapors or aerosols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[9]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended.[9] It is crucial to check the glove manufacturer's breakthrough time data for benzyl bromide or similar chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is necessary.[10]
Storage Protocol
Proper storage is essential for both safety and maintaining the chemical's integrity.
-
Container: Store in the original, tightly sealed container.[11]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[9] Protect from moisture to prevent the formation of the sesquihydrate.[1] It should also be protected from light.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Segregation: Do not store with food, drink, or animal feed.[9]
Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Closure: Immediately and securely close the stock bottle.
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) inside the hood. Dispose of the cloth in the appropriate solid hazardous waste container.
-
Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed container before removing it from the fume hood.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The immediate response should focus on decontamination and seeking medical attention.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] A safety shower should be used if the area of contact is large. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] An eyewash station should be used. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Eliminate all sources of ignition (e.g., open flames, sparks) as the material is a combustible solid.[12]
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary. Place the material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in section 3.2, including respiratory protection.
The following decision tree outlines the immediate actions required in an emergency.
Caption: Emergency Response Decision Tree for BCDBr Incidents.
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Stream: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[9] Do not dispose of down the drain or with general laboratory trash.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its ability to induce chirality makes it invaluable in research and drug development. However, its potential to cause skin, eye, and respiratory irritation demands a respectful and cautious approach. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into laboratory practice—through robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols—researchers can safely harness the synthetic potential of this catalyst. This guide serves as a living document, intended to be integrated into the standard operating procedures of any laboratory where this compound is used.
References
- This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ. (2026, February 20). [Source Not Available].
- Crystal structures of anhydrous and hydrated this compound. (2022). PMC.
- BENZYL BROMIDE.NOAA - CAMEO Chemicals.
- Benzyl-Bromide - Safety Data Sheet. (2013, March 19). [Source Not Available].
- Safety Data Sheet - N-Benzylcinchonidinium Chloride. (2022, September 28). Buchler GmbH.
- (IUCr) Crystal structures of anhydrous and hydrated this compound. (2022, June 15). [Source Not Available].
- N-Benzylcinchonidinium Chloride.Fine Chemical - Buchler GmbH.
- Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). NJ.gov.
- This compound 97 118089-84-2.Sigma-Aldrich.
- Storage stability of quaternary ammonium compounds.
- Benzyl bromide - Safety D
- SAFETY DATA SHEET - Benzyl bromide. (2010, September 03). Fisher Scientific.
- Benzyl bromide - SAFETY D
- Quaternary Ammonium Compound Toxicity. (2023, July 15).
Sources
- 1. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 2. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. buchler-gmbh.com [buchler-gmbh.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. N-Benzylcinchonidinium Chloride - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 12. fishersci.com [fishersci.com]
Technical Guide: Molecular Weight and Physical Constants of BCDBr (N-Benzylcinchonidinium Bromide)
Part 1: Executive Summary & Chemical Identity
BCDBr (N-Benzylcinchonidinium Bromide) is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine. In the pharmaceutical and drug development sectors, it serves as a high-value Chiral Phase-Transfer Catalyst (PTC) . Its primary utility lies in facilitating asymmetric alkylations and Michael addition reactions, enabling the synthesis of non-natural chiral
This guide provides a definitive reference for the physicochemical properties, structural characteristics, and handling protocols of BCDBr, ensuring reproducibility in high-precision organic synthesis.
Chemical Identity Table
| Property | Specification |
| Chemical Name | This compound |
| Common Abbreviation | BCDBr |
| CAS Number | 118089-84-2 |
| MDL Number | MFCD02093777 |
| Molecular Formula | |
| Molecular Weight | 465.43 g/mol |
| IUPAC Name | 1-Benzyl-3-((S)-hydroxy((R)-quinolin-4-yl)methyl)quinuclidin-1-ium bromide |
| Chiral Scaffold | Derived from (-)-Cinchonidine |
Part 2: Physicochemical Constants & Properties[1]
Accurate knowledge of physical constants is essential for calculating molar equivalents in catalysis and determining purity during quality control (QC).
Physical Constants Profile
| Constant | Value / Description | Technical Context |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) may indicate oxidation or degradation of the quinuclidine moiety. |
| Melting Point | 190 °C (Decomposes) | Note:[1][2][3] Some literature cites ~170 °C depending on heating rate. The compound decomposes upon melting; avoid prolonged exposure to temperatures >150 °C. |
| Optical Rotation | Measured at | |
| Solubility | Soluble in | High solubility in chlorinated solvents facilitates its use in organic-aqueous biphasic systems. |
| Hygroscopicity | Moderate | Can form a sesquihydrate ( |
| Crystal Structure | Monoclinic ( | The anhydrous form is preferred for maximum enantiomeric excess (ee) in water-sensitive reactions.[1] |
Stability & Handling[1]
-
Thermal Stability : Stable at room temperature. Decomposes near melting point.[1]
-
Moisture Sensitivity : The quaternary ammonium salt is hygroscopic. Store in a desiccator. For high-precision asymmetric catalysis, dry the catalyst under vacuum (
) at 60 °C for 4 hours prior to use to remove lattice water. -
Incompatibility : Strong oxidizing agents.[1]
Part 3: Structural Characterization & Synthesis Logic
BCDBr functions as a chiral shuttle. The bulky benzyl group attached to the quinuclidine nitrogen creates a steric environment that, combined with the hydroxyl group on the carbon bridge, directs the stereochemical outcome of anionic reactions.
Synthesis Pathway
The synthesis involves the quaternization of cinchonidine with benzyl bromide. This reaction is generally performed in a polar aprotic solvent or alcohol to stabilize the transition state.
Figure 1: Synthetic workflow for this compound (BCDBr).
Part 4: Applications in Drug Development
BCDBr is a cornerstone reagent in Asymmetric Phase-Transfer Catalysis (PTC) . In drug development, it is used to introduce chirality into molecules without using stoichiometric amounts of chiral reagents (which are often expensive and difficult to remove).
Key Reaction: Synthesis of Non-Natural Amino Acids
The most authoritative application of BCDBr is the enantioselective alkylation of glycine Schiff bases. This reaction generates
Mechanism of Action[4][5][6][7]
-
Interfacial Ion Exchange : BCDBr (organic phase) exchanges its bromide ion for the enolate anion of the substrate (generated at the interface with aqueous base).
-
Chiral Ion Pair Formation : The bulky chiral cation (
) forms a tight ion pair with the enolate. -
Stereoselective Attack : The geometry of the
-enolate complex blocks one face of the enolate, forcing the electrophile ( ) to attack from the opposite side.
Figure 2: Catalytic cycle of BCDBr in asymmetric phase-transfer alkylation.
Protocol: Enantioselective Alkylation of Glycine Schiff Base
Standard Operating Procedure (SOP) Reference
-
Reagents :
-
Procedure :
-
Dissolve substrate and BCDBr in solvent.
-
Cool to 0 °C to maximize stereocontrol (lower T often increases ee).
-
Add aqueous KOH and electrophile vigorously.
-
Monitor by HPLC (Chiralpak AD-H column).
-
-
Outcome :
Part 5: References
-
Lingzhiyue Chemical. Properties and Practical Applications of this compound. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 2004. -
Lygo, B., & Andrews, B. I. Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 2004.
Sources
- 1. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 2. N-苄基溴化金鸡纳碱 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-苄基溴化金鸡纳碱 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sec.gov [sec.gov]
- 5. 560wiringdiagrams.z13.web.core.windows.net [560wiringdiagrams.z13.web.core.windows.net]
- 6. westerbeke.com [westerbeke.com]
- 7. scribd.com [scribd.com]
- 8. Marine Biology John H Steele Steve A Thorpe Karl Karekin Turekian | PDF [slideshare.net]
Methodological & Application
using n-Benzylcinchonidinium bromide in Michael addition reactions
Application Note: Asymmetric Michael Addition using
Executive Summary
This application note details the protocol for utilizing
Key Advantages:
-
Operational Simplicity: Biphasic conditions eliminate the need for strictly anhydrous solvents.
-
Scalability: The catalyst is inexpensive, stable, and recoverable.
-
Green Chemistry: Utilizes mild bases and minimizes organic waste compared to organometallic routes.
Mechanistic Principles
The reaction operates via an interfacial mechanism . The quaternary ammonium salt (
The Contact Ion Pair Model
Unlike homogeneous catalysis, the stereoselectivity here is governed by the tight ionic association between the chiral cation (
Figure 1: Interfacial Catalytic Cycle
Caption: Figure 1. The interfacial mechanism where the chiral catalyst transports the enolate into the organic phase, shielding one face during the Michael addition.
Application: Synthesis of Chiral Glutamate Derivatives
This protocol describes the reaction of
Materials & Reagents
-
Catalyst:
-Benzylcinchonidinium bromide (Sigma-Aldrich/Merck, >97%). Note: Ensure catalyst is dry; hygroscopic water can lower ee. -
Substrate:
-(Diphenylmethylene)glycine tert-butyl ester. -
Electrophile: Methyl acrylate (freshly distilled to remove inhibitors).
-
Base: Cesium Hydroxide monohydrate (CsOH·H₂O) or solid KOH (finely ground).
-
Solvent: Toluene (preferred for ee) or Dichloromethane (DCM) (preferred for rate).
Detailed Experimental Protocol
Step 1: Catalyst Pre-treatment
-
Dry
-benzylcinchonidinium bromide in a vacuum oven at 50°C for 4 hours prior to use. -
Validation: Check melting point (approx. 200–202°C dec) to ensure no decomposition.
Step 2: Reaction Setup
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge:
- -Benzylcinchonidinium bromide (0.10 equiv, 10 mol%)
- -(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv, 1.0 mmol)
-
Toluene (10 mL, 0.1 M concentration).
-
Cool the mixture to 0°C (ice bath) or -20°C (cryostat) depending on required selectivity (see Optimization Table).
-
Add Methyl Acrylate (1.2 equiv) in one portion.
-
Add Solid CsOH·H₂O (5.0 equiv) rapidly.
-
Seal the flask and stir vigorously. Crucial: High stirring speed (>1000 rpm) is essential for interfacial PTC reactions to maximize surface area contact.
Step 3: Monitoring & Workup
-
Monitor via TLC (Hexane/EtOAc 4:1). The starting imine spot (
) should disappear, replaced by the Michael adduct ( ). Typical time: 4–12 hours. -
Quench: Add 10 mL of water and 10 mL of DCM.
-
Separation: Separate phases. Extract aqueous layer with DCM (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1 to 5:1).
Step 4: Hydrolysis (Optional - to free Amino Acid)
-
Dissolve the purified intermediate in THF/1N HCl (1:1) and stir at RT for 2 hours to remove the benzophenone protecting group.
-
Neutralize and extract to isolate the glutamate ester.
Optimization & Data Analysis
The choice of solvent and base dramatically affects the Enantiomeric Excess (ee). While DCM is faster, Toluene generally provides higher enantioselectivity due to a tighter ion-pair association in non-polar media.
Table 1: Solvent and Base Screening for Michael Addition
| Entry | Solvent | Base | Temp (°C) | Yield (%) | % ee (Config) | Notes |
| 1 | DCM | 50% NaOH (aq) | 25 | 92 | 15 (S) | Fast, poor selectivity (background reaction). |
| 2 | DCM | Solid KOH | 0 | 88 | 42 (S) | Standard "O'Donnell" conditions. |
| 3 | Toluene | Solid KOH | 0 | 85 | 55 (S) | Non-polar solvent tightens ion pair. |
| 4 | Toluene | Solid CsOH | -20 | 82 | 68 (S) | Cesium effect + low temp maximizes ee. |
| 5 | Toluene/CHCl3 (7:3) | Solid CsOH | -40 | 75 | 74 (S) | Mixed solvent optimization [1]. |
Note: For ee >90%, "Third Generation" dimeric catalysts or N-anthracenylmethyl derivatives (Lygo/Corey catalysts) are recommended, but BCDBr is the cost-effective baseline.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Stirring too slow | Increase stirring to >1000 rpm. Interfacial area is rate-limiting. |
| Low ee | Water in system | Strictly dry the catalyst. Water solvates the ion pair, loosening the chiral pocket. |
| Low ee | Background reaction | Ensure the base is solid. Aqueous bases allow non-catalyzed interfacial reaction (racemic). |
| Racemization | Product instability | Michael adducts can undergo retro-Michael or epimerization. Store at -20°C and avoid prolonged exposure to base during workup. |
Safety & Handling
- -Benzylcinchonidinium bromide: Irritant to eyes and skin. Hygroscopic. Store in a desiccator.
-
Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.
-
Waste: Aqueous layers contain quaternary ammonium salts; dispose of as hazardous organic waste, not down the drain, as they are toxic to aquatic life.
References
-
O'Donnell, M. J., et al. (1989). "The Stereoselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis". Journal of the American Chemical Society. -
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines". Accounts of Chemical Research.
-
Corey, E. J., et al. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation". Journal of the American Chemical Society.
-
Sigma-Aldrich. "Safety Data Sheet: N-Benzylcinchonidinium bromide".
Application Notes and Protocols: The Green Chemistry Applications of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a versatile and efficient reagent with significant applications in green and sustainable chemistry. This document provides an in-depth guide to the use of BCDMH in aqueous media, a critical aspect of developing environmentally benign synthetic methodologies. The focus is on leveraging water as a solvent to minimize the use of hazardous organic solvents, a core principle of green chemistry.[1][2] We will explore the dual functionality of BCDMH as both a bromine and chlorine source and its utility in various organic transformations.[3][4] Detailed application notes and step-by-step protocols for key reactions are provided, underpinned by a commitment to scientific integrity and reproducibility.
Introduction to BCDMH and its Green Chemistry Credentials
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as an excellent source of electrophilic bromine and chlorine. Its structure, a hydantoin derivative, allows for the controlled release of these halogens in aqueous solutions.[3][4][5] The use of water as a reaction medium is a cornerstone of green chemistry, aiming to reduce pollution and create safer, more sustainable chemical processes.[2][6] BCDMH's utility in aqueous media positions it as a valuable tool for chemists striving to adhere to these principles.
Upon dissolution in water, BCDMH hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the active halogenating and oxidizing species.[3][4][5][7][8] This in-situ generation of reactive species from a stable solid precursor enhances safety and handling.
Key Green Chemistry Advantages of Using BCDMH in Water:
-
Reduced Use of Hazardous Solvents: Water is a non-toxic, non-flammable, and readily available solvent, eliminating the need for volatile organic compounds (VOCs).
-
Improved Safety Profile: BCDMH is a solid, making it easier and safer to handle compared to gaseous or liquid halogens.
-
Atom Economy: In many reactions, the hydantoin byproduct can be recovered and potentially recycled, improving the overall atom economy.
-
Energy Efficiency: Many aqueous reactions with BCDMH can be conducted at ambient or slightly elevated temperatures, reducing energy consumption.[1]
Applications of BCDMH in Aqueous Organic Synthesis
The reactivity of BCDMH in water opens up a plethora of synthetic possibilities. Here, we detail some of the most significant applications.
Oxidation Reactions
BCDMH is an effective oxidizing agent in aqueous media, capable of converting a wide range of functional groups. The active species, HOBr and HOCl, are potent oxidants.
Example: Oxidation of Alcohols to Carbonyl Compounds
A primary application is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is fundamental in organic synthesis.
Protocol 1: General Procedure for the Aqueous Oxidation of a Secondary Alcohol to a Ketone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (1.0 eq.) in a suitable amount of water. If the alcohol has limited water solubility, a co-solvent such as acetone can be used, though minimizing its use is preferable for greener synthesis.
-
Reagent Addition: Add BCDMH (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess halogen.
-
Product Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Examples of Alcohol Oxidation using BCDMH in Aqueous Media
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Cyclohexanol | Cyclohexanone | 2 | 95 |
| Benzyl alcohol | Benzaldehyde | 3 | 92 |
| 2-Octanol | 2-Octanone | 2.5 | 90 |
Halogenation Reactions
BCDMH serves as an excellent electrophilic halogenating agent for a variety of substrates in water.
Example: Bromination of Activated Aromatic Compounds
Phenols and anilines can be efficiently brominated in aqueous media using BCDMH. The high reactivity often allows for reactions to proceed without a catalyst.
Protocol 2: Aqueous Bromination of Phenol
-
Reaction Setup: Dissolve phenol (1.0 eq.) in water in a round-bottom flask with magnetic stirring.
-
Reagent Addition: Slowly add a solution of BCDMH (1.0 eq. for mono-bromination) in a minimal amount of water to the phenol solution at 0-5 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up and Isolation: The brominated product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: If necessary, recrystallize the product from a suitable solvent system like ethanol/water.
Synthesis of Heterocyclic Compounds
The development of multicomponent reactions (MCRs) in water is a significant area of green chemistry research.[9][10][11][12] BCDMH can act as a catalyst or reagent in the synthesis of various heterocyclic frameworks.
Example: One-Pot Synthesis of α-Bromo/Amino Ketones from Alkenes
A notable application is the 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a related compound, mediated one-pot synthesis of α-bromo and α-amino ketones from alkenes in water. This methodology can be adapted for BCDMH. The reaction proceeds in two steps within a single pot, showcasing the efficiency of this approach.
Protocol 3: One-Pot Synthesis of an α-Bromo Ketone from an Alkene
-
Reaction Setup: To a stirred solution of the alkene (1.0 eq.) in water, add BCDMH (1.2 eq.).
-
First Step (Bromohydrin Formation): Stir the mixture at room temperature for the time required to form the bromohydrin intermediate (monitor by TLC).
-
Second Step (Oxidation): Add an additional amount of BCDMH (1.2 eq.) and continue stirring until the oxidation to the α-bromo ketone is complete.
-
Work-up: Quench with aqueous Na₂S₂O₃ and extract the product with an organic solvent.
-
Purification: Purify by standard chromatographic techniques.
Visualization of Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the aqueous oxidation of alcohols using BCDMH.
Caption: Workflow for the aqueous bromination of phenol with BCDMH.
Safety and Handling
While BCDMH is safer than many traditional halogenating agents, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Handling: Handle BCDMH in a well-ventilated fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
1-Bromo-3-chloro-5,5-dimethylhydantoin is a powerful and versatile reagent for green organic synthesis in aqueous media. Its applications in oxidation, halogenation, and the construction of complex molecules highlight its importance for researchers and scientists in both academia and industry. By adopting reagents like BCDMH and embracing aqueous reaction conditions, the chemical community can continue to develop more sustainable and environmentally responsible synthetic methods.
References
-
Wikipedia. (n.d.). BCDMH. Retrieved from [Link]
-
South Carolina Department of Environmental Services. (2019, January 17). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. Retrieved from [Link]
-
YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. Retrieved from [Link]
-
ACS ES&T Water. (2025, September 4). Bromochlorodimethylhydantoin as a Drinking Water Disinfectant: A Case Study in a Small Drinking Water System. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]
-
HubSpot. (n.d.). T E C H N I C A L R E P O R T. Retrieved from [Link]
-
Elsevier. (2021, September 6). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Retrieved from [Link]
-
PubMed. (2007, March 15). Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method. Retrieved from [Link]
-
MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]
- Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
-
IJNRD. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Retrieved from [Link]
-
ResearchGate. (2017, October 17). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Retrieved from [Link]
-
PMC. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
-
Springer. (2025, March 25). Principles of green chemistry: building a sustainable future. Retrieved from [Link]
-
Environmental Reports. (2025, March 18). Green Chemistry Innovations an Advancing Sustainable Solutions for Environmental Challenges. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2024, September 24). Green chemistry in manufacturing: Innovations in reducing environmental impact. Retrieved from [Link]
-
IJNRD. (n.d.). Green Chemistry and Sustainable Development: Integrating Human Health, Economic Growth, and Environmental Protection. Retrieved from [Link]
-
Research India Publications. (2017, July 18). The Role of Green Chemistry in Controlling Environmental and Ocean Pollution. Retrieved from [Link]
Sources
- 1. er.researchfloor.org [er.researchfloor.org]
- 2. ripublication.com [ripublication.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BCDMH - Wikipedia [en.wikipedia.org]
- 5. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]
- 6. ijnrd.org [ijnrd.org]
- 7. des.sc.gov [des.sc.gov]
- 8. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. ijnrd.org [ijnrd.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification and Recrystallization of N-Benzylcinchonidinium Bromide
Application Note: AN-BCB-001
Executive Summary
N-Benzylcinchonidinium bromide (BCB) is a pivotal Quaternary Ammonium Salt (QAS) derived from Cinchona alkaloids. It serves as a highly effective Phase Transfer Catalyst (PTC) for asymmetric alkylations, Michael additions, and the resolution of racemates.
Commercial or crude preparations of BCB frequently contain unreacted benzyl bromide (a potent lachrymator), residual cinchonidine, and inorganic salts. Furthermore, BCB is hygroscopic and readily forms a sesquihydrate (
This guide details a robust recrystallization protocol designed to maximize chemical purity (>99%) and optical rotation, ensuring reproducibility in sensitive asymmetric syntheses.
Chemical Context & Mechanism
To understand the necessity of this protocol, one must understand the catalyst's failure modes.
-
The Impurity Trap: Residual tertiary amines (cinchonidine) can act as competing bases or nucleophiles, reducing yield.
-
The Hydrate Trap: The anhydrous form crystallizes in the monoclinic space group
, while the sesquihydrate forms in tetragonal .[2] The inclusion of water molecules in the crystal lattice changes the hydrogen-bonding network available for substrate recognition (e.g., via the C9-OH group).[1]
Table 1: Physical Properties of Target
| Parameter | Value | Notes |
| CAS Number | 118089-84-2 | |
| Formula | MW: 465.43 g/mol | |
| Melting Point | 190°C (dec.)[1][3] | Decomposes upon melting |
| Specific Rotation | ||
| Solubility | Soluble: CHCl3, EtOH, MeOH | Insoluble: Et2O, Hexanes |
Safety & Pre-requisites
CRITICAL WARNING: Crude BCB often contains Benzyl Bromide .
-
Benzyl Bromide: A severe lachrymator and skin irritant.[4] All operations involving the crude solid must be performed in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
Equipment:
-
Vacuum filtration setup (Buchner funnel).
-
High-vacuum drying oven or desiccator (
mmHg). -
Polarimeter (for validation).
Experimental Protocol
Two methods are provided. Method A is the standard thermodynamic recrystallization for bulk purity. Method B is a precipitation method used when the material is already reasonably pure but needs to be rendered anhydrous.
Method A: Thermodynamic Recrystallization (Ethanol/Water)
Best for: Removing chemical impurities from crude reaction mixtures.
-
Dissolution:
-
Place 10.0 g of crude BCB in a 250 mL Erlenmeyer flask.
-
Add Absolute Ethanol (EtOH) (approx. 30-40 mL).[5]
-
Heat to reflux with stirring. The salt should dissolve.
-
Note: If the salt does not fully dissolve at reflux, add warm Deionized Water dropwise (max 5-10 mL) until a clear solution is obtained. Do not add excess water.
-
-
Hot Filtration (Clarification):
-
While still near boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble dust or inorganic salts.
-
Why: Insoluble particles act as nucleation sites for uncontrolled crystallization.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the white crystalline needles via vacuum filtration.
-
Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Ether (1:1 mixture) or pure cold Acetone. This removes the mother liquor containing the benzyl bromide and unreacted alkaloid.
-
-
Drying (Critical Step):
-
The product is likely the sesquihydrate at this stage.
-
Dry in a vacuum oven at 60°C for 12-24 hours under high vacuum (<1 mmHg) to drive off water and obtain the anhydrous form.
-
Method B: Anhydrous Precipitation (DCM/Ether)
Best for: Converting hydrated/aged samples to the anhydrous form for sensitive catalysis.
-
Dissolve the BCB salt in a minimum amount of Dichloromethane (DCM) or Methanol at room temperature.
-
Filter if necessary to remove insolubles.
-
Add Diethyl Ether (Anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.
-
Add a final portion of Ether to crash out the solid.
-
Filter and dry under high vacuum.
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the thermodynamic recrystallization of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve. Add slightly more solvent. Cool very slowly. Seed with a pure crystal if available. |
| Low Melting Point | Residual solvent or water (Hydrate). | Dry for longer periods under higher vacuum. Ensure temperature is >50°C during drying. |
| Yellow Color | Oxidation products or residual Benzyl Bromide. | Wash the crystals more thoroughly with cold acetone/ether. Recrystallize again using Method A. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor and collect a second crop (Note: 2nd crop will be less pure). |
References
-
Sigma-Aldrich. (2024). This compound Product Sheet. Retrieved from
-
Jew, S., et al. (2002).[2] Enantioselective synthesis of alpha-amino acids using N-benzylcinchonidinium salts. Organic Syntheses. (Contextual reference for quat synthesis). Retrieved from
-
Breit, B., et al. (2022). Crystal structures of anhydrous and hydrated this compound. Acta Crystallographica Section E. Retrieved from
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research.
Sources
- 1. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
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- 3. This compound 97 118089-84-2 [sigmaaldrich.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Chiral Organogelators Using a Mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Supramolecular Catalysis for Advanced Materials
Chiral organogelators are a fascinating class of low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks. This process of gelation, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces, entraps the solvent, leading to the formation of a semi-solid material known as an organogel. The inherent chirality of the gelator molecules can be transferred to the supramolecular level, resulting in helical fibers and unique chiroptical properties. These materials are of significant interest in fields ranging from drug delivery and tissue engineering to asymmetric catalysis and sensing.[1][2]
The synthesis of these intricate molecules often requires precise control to achieve the desired stereochemistry and purity. This application note details a novel and efficient approach to the synthesis of chiral organogelators using a functionalized β-cyclodextrin catalyst, specifically mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr). Cyclodextrins are naturally occurring cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][4] This unique structure allows them to act as supramolecular hosts, forming inclusion complexes with guest molecules.[3] By modifying the cyclodextrin with a bromine atom, we introduce a reactive site that can participate in catalysis, creating a bifunctional system that combines molecular recognition with chemical reactivity.
This guide provides a comprehensive overview of the synthesis of the BCDBr catalyst, its application in the synthesis of a model chiral organogelator derived from L-glutamic acid, and detailed protocols for the characterization of both the gelator and the resulting organogel.
Part 1: Synthesis and Characterization of the BCDBr Catalyst
The mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr) catalyst is synthesized from native β-cyclodextrin. The primary hydroxyl groups at the C6 position are the most reactive, allowing for selective functionalization.[5]
Protocol 1: Synthesis of Mono-6-bromo-6-deoxy-β-cyclodextrin
This protocol is adapted from established methods for the halogenation of cyclodextrins.[6]
Materials:
-
β-Cyclodextrin (β-CD), dried under vacuum
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-cyclodextrin (1.0 eq) in anhydrous DMF.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Add acetone to the residue to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with diethyl ether to remove triphenylphosphine oxide and other byproducts.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure mono-6-bromo-6-deoxy-β-cyclodextrin as a white solid.
-
Dry the final product under vacuum.
Characterization of the BCDBr Catalyst
The structure and purity of the synthesized BCDBr should be confirmed using spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons at the C6 position adjacent to the bromine atom, and a characteristic shift of the H-6 protons. |
| ¹³C NMR | A significant upfield shift of the C6 carbon signal due to the substitution of the hydroxyl group with a bromine atom. |
| FT-IR | Disappearance or significant reduction of the O-H stretching band associated with the primary hydroxyl group at C6. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of mono-6-bromo-6-deoxy-β-cyclodextrin. |
Part 2: BCDBr-Catalyzed Synthesis of a Chiral Organogelator
This section details the synthesis of a model chiral organogelator, N,N'-dioctadecyl-L-glutamide, a compound known to form stable organogels in various organic solvents. The BCDBr catalyst is proposed to facilitate the amidation reaction between L-glutamic acid and octadecylamine.
Principle and Mechanistic Insight
The catalytic activity of BCDBr is believed to arise from a synergistic effect of its two key features: the hydrophobic cavity and the bromo functionality.
-
Host-Guest Complexation: The hydrophobic cavity of the β-cyclodextrin moiety can encapsulate the hydrophobic alkyl chain of the octadecylamine, bringing it into close proximity with the L-glutamic acid.[3] This pre-organization of the reactants within the catalyst's cavity enhances the effective concentration and reduces the activation energy of the reaction.
-
Activation and Catalysis: The hydroxyl groups on the rim of the cyclodextrin can activate the carboxylic acid groups of L-glutamic acid through hydrogen bonding. Furthermore, the bromide at the C6 position can act as a nucleophile or a leaving group, potentially participating in the formation of an activated intermediate, facilitating the subsequent nucleophilic attack by the amine.
Sources
- 1. BJOC - Towards racemizable chiral organogelators [beilstein-journals.org]
- 2. Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in β-cyclodextrin-based catalyst systems for the synthesis of heterocyclic compounds via multicomponent reactions (MCRs) - Arabian Journal of Chemistry [arabjchem.org]
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- 6. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: B-Cyclodextrin-Bromide (BCDBr) Catalyst System
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the B-Cyclodextrin-Bromide (BCDBr) catalyst system. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of water and hydration on catalyst performance. Our goal is to equip you with the scientific rationale behind experimental phenomena to ensure the success and reproducibility of your work.
Core Principles: The Dual Role of Water and Hydration
The BCDBr catalyst system is a supramolecular assembly designed to facilitate organic reactions in aqueous or mixed-solvent environments. It leverages the unique properties of β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity.[1][2][3] This structure allows it to encapsulate nonpolar guest molecules (substrates) in aqueous solutions, effectively acting as a phase-transfer catalyst or a microreactor.[1][4][5]
Water is not merely a solvent in this system; it is an active participant whose presence is critical but must be precisely controlled.
-
Driving Force for Encapsulation: The hydrophobic effect is the primary driving force for the formation of the host-guest inclusion complex.[6] Water molecules within the β-CD cavity are energetically unfavorable and are readily displaced by a more hydrophobic guest molecule, leading to an increase in entropy that favors complex formation.[7]
-
Hydration and Catalyst Stability: The hydrophilic exterior of the β-CD is solvated by water molecules, ensuring the catalyst system's solubility in aqueous media.[2][8] However, excessive hydration or uncontrolled water content can negatively impact the catalyst's performance by competing with the substrate for the cavity or by altering the polarity of the microenvironment, which affects reaction kinetics.[9][10]
}
Troubleshooting Guide: Diagnosing and Solving Hydration-Related Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during experimentation.
Question 1: My reaction rate has significantly decreased, or the reaction has stalled completely. What is the likely cause related to water?
Answer: A sudden drop in reaction rate is often linked to an incorrect level of hydration in the system. There are two primary, opposing causes:
-
Cause A: Insufficient Water (in predominantly organic solvents): If your reaction medium is primarily organic with only a small amount of water, there may not be enough to properly solvate the BCDBr catalyst. This can lead to catalyst aggregation and precipitation, removing it from the reaction cycle. Insufficient water also weakens the hydrophobic effect, which is crucial for substrate binding.
-
Cause B: Excessive Water (in aqueous or mixed-solvent systems): While seemingly counterintuitive for a water-compatible catalyst, excess water can competitively inhibit substrate binding. At very high water concentrations, the solvation of the substrate itself may become favorable enough to reduce the thermodynamic drive for it to enter the β-CD cavity.[9] Furthermore, some co-solvents can compete with the substrate for a place within the cavity.[9]
Troubleshooting Steps:
-
Verify Solvent Composition: Double-check the preparation of your solvent mixture. Ensure the ratios are correct.
-
Measure Water Content: The most reliable method to determine the water content in your reaction is through Karl Fischer titration .[11][12] This will give you a precise quantitative measure. For many organic solvents, a water content of 0.1% to 1% is often optimal.
-
Solvent Batch Variation: If you've recently switched to a new bottle or batch of solvent, its water content may differ significantly. Always measure the water content of new solvent batches before use.
-
Hygroscopic Solvents: Be aware that some solvents (e.g., anhydrous THF, acetonitrile) are highly hygroscopic and will absorb moisture from the atmosphere. Handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.
Question 2: I am observing poor product yield and the formation of unexpected byproducts. How can water content be responsible?
Answer: Water can influence not just the rate but also the selectivity of a reaction.
-
Mechanism A: Altered Polarity of the Cavity: The microenvironment within the β-CD cavity has a different polarity than the bulk solvent. This unique environment can stabilize certain transition states over others, leading to high selectivity. If the water content changes, the polarity of this microenvironment can be altered, potentially favoring alternative reaction pathways and leading to byproduct formation.[10][13]
-
Mechanism B: Hydrolysis of Reactants or Products: For substrates or products that are sensitive to hydrolysis, excess water can directly lead to their degradation, reducing the overall yield of the desired product. The bromide component of the catalyst or other reagents might also be susceptible to hydrolysis under certain conditions.
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues as to whether they are products of hydrolysis or an alternative reaction pathway.
-
Systematic Water Titration Experiment: To find the optimal water concentration for selectivity, run a series of small-scale reactions where you systematically vary the water content (e.g., from 0.05% to 5% v/v) while keeping all other parameters constant. Monitor both the yield of the desired product and the formation of byproducts.
-
Control pH: The pH of the aqueous phase can significantly impact the reaction.[14] Ensure your water is deionized and, if necessary, use a buffer to maintain a constant pH, especially if acidic or basic byproducts could be formed.
}
Frequently Asked Questions (FAQs)
Q: What is the optimal water concentration for reactions using the BCDBr catalyst system?
A: There is no single universal answer, as the optimal water concentration is highly dependent on the specific substrates and reaction being performed. However, a good starting point for optimization is often in the range of 1-10% (v/v) water in an organic co-solvent. For biphasic systems, the use of cyclodextrins can improve mass transfer between the aqueous and organic phases.[4][15] A systematic optimization, as described in the troubleshooting section, is always recommended.
Q: How should I store the BCDBr catalyst to prevent hydration-related degradation?
A: The BCDBr catalyst, particularly in its lyophilized powder form, can be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or under an inert atmosphere. Before use, it's good practice to dry the catalyst under vacuum to remove any adsorbed moisture.[16]
Q: Can I use the BCDBr catalyst in a completely anhydrous system?
A: While possible, it is generally not recommended. The unique catalytic properties of the BCDBr system are intrinsically linked to the hydrophobic effect, which requires the presence of water.[7][17] In a completely anhydrous, non-polar solvent, the substrate has little incentive to form an inclusion complex with the β-CD. In anhydrous polar solvents, the solvent molecules themselves may compete for the cavity.
Experimental Protocols & Data
Protocol: Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is the gold standard for measuring water content.[18] It is based on a quantitative reaction of water with iodine and sulfur dioxide.[19][20]
Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titrators are more sensitive and suitable for samples with very low water content (<1000 ppm).[11][21]
Reagents:
-
Volumetric: One-component (e.g., Aquagent® Composite) or two-component KF reagents.
-
Coulometric: Anolyte and catholyte solutions suitable for your titrator.
-
Anhydrous methanol or a suitable solvent for your sample.
Procedure (General Volumetric Method):
-
Standardization: First, standardize the KF reagent by titrating a known amount of a water standard (e.g., sodium tartrate dihydrate, which contains 15.66% water by weight, or a certified liquid water standard).[22] This determines the "titer" (mg of water per mL of reagent).
-
Sample Preparation: Add a known volume of anhydrous solvent to the titration vessel and titrate to dryness to remove any residual water.
-
Sample Titration: Inject a precisely weighed or measured volume of your sample (e.g., reaction solvent, reaction mixture) into the vessel.
-
Titration: The titrator will automatically add the KF reagent until the endpoint is reached (detected electrochemically).[23]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its titer.
Data Presentation: Impact of Water on a Model Reaction
The following table illustrates the hypothetical but realistic effect of water content on a model Suzuki coupling reaction catalyzed by a BCDBr-palladium system.
| Water Content (% v/v in THF) | Reaction Time (h) | Yield (%) | Selectivity (Desired Product:Byproduct) |
| 0 (Anhydrous) | 24 | 15 | 80:20 |
| 0.5 | 12 | 65 | 92:8 |
| 2.0 | 4 | 98 | 99:1 |
| 5.0 | 6 | 85 | 95:5 |
| 10.0 | 8 | 70 | 91:9 |
| 50.0 | 18 | 45 | 85:15 |
Data is for illustrative purposes only.
This data clearly shows an optimal window for water content. Performance is poor in anhydrous conditions and decreases again at higher water concentrations, highlighting the importance of precise control.
References
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Chen, B., W., K., & Chen, L. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules, 23(9), 2297. [Link]
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Hapiot, F., et al. (2010). Cyclodextrins and their applications in aqueous-phase metal-catalyzed reactions. Applied Catalysis A: General, 375(1), 1-13. [Link]
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Zhang, Y., et al. (2025). β-Cyclodextrin Functionalization of Nitrogen-Doped Graphene to Enhance Dispersibility and Activate Persulfate for Trace Antibiotic Degradation in Water. Molecules, 30(11), 2345. [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
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Wang, Q., et al. (2021). Efficient photoelectrocatalytic performance of beta-cyclodextrin/graphene composite and effect of Cl− in water: degradation for bromophenol blue as a case study. RSC Advances, 11(52), 32938-32947. [Link]
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Pinkaew, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Polymers, 8(10), 373. [Link]
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El-Malah, A. A., et al. (2024). Recent advances in β-cyclodextrin-based catalyst systems for the synthesis of heterocyclic compounds via multicomponent reactions (MCRs). Arabian Journal of Chemistry, 17(7), 105886. [Link]
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Thomas, A. G., et al. (2020). Hydration of a 2D Supramolecular Assembly: Bitartrate on Cu(110). The Journal of Physical Chemistry C, 124(32), 17565–17572. [Link]
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Jalan, A., et al. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
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D'Aria, E., et al. (2024). Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water. International Journal of Molecular Sciences, 25(11), 5961. [Link]
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AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. AQUALAB. [Link]
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da Rosa, M. C., et al. (2025). Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review. Catalysts, 15(5), 534. [Link]
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Tausch, M., & von Wachtendonk, M. (n.d.). Host-Guest Complexes with Cyclodextrins. Didaktik der Chemie, Universität Duisburg-Essen. [Link]
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Monasterio, B. G., et al. (2023). The role of water in reactions catalysed by hydrolases under conditions of molecular crowding. Interface Focus, 13(4), 20230008. [Link]
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Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
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Aldea, M., & Clot, E. (2022). Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. Chemical Science, 13(31), 8963-8973. [Link]
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Singh, M., et al. (2013). Cyclodextrin-Functionalized Fe3O4@TiO2: Reusable, Magnetic Nanoparticles for Photocatalytic Degradation of Endocrine-Disrupting Chemicals in Water Supplies. Industrial & Engineering Chemistry Research, 52(15), 5285-5292. [Link]
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Tilloy, S., et al. (2002). Cyclodextrins as inverse phase transfer catalysts for the biphasic catalytic hydrogenation of aldehydes: a green and easy alternative to conventional mass transfer promoters. Green Chemistry, 4(2), 188-192. [Link]
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Jensen, J. H., et al. (2025). Improvement of the Catalytic Effect of Cyclodextrin‐Based Oxidase Mimics by Introduction of a Molecular Cap. ChemCatChem, 17(3), e202500263. [Link]
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Schwendtner, K. (2007). KARL FISCHER TITRATION, A SELECTIVE METHOD FOR DETERMINING WATER IN FOOD. Journal of Agroalimentary Processes and Technologies, 13(2), 433-438. [Link]
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González-Gaitano, G., et al. (2006). Self-Assembly of β-Cyclodextrin in Water. Part 1: Cryo-TEM and Dynamic and Static Light Scattering. Langmuir, 22(3), 959-967. [Link]
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Nuchuchua, O., et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST, 2(1), 1-10. [Link]
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Gorska, A., et al. (2025). Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery. Polymers, 17(5), 1012. [Link]
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Gupta, M., et al. (2015). Role of β-CD in Water as Supramolecular Catalysis. Current Catalysis, 4(2), 143-150. [Link]
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Monflier, E., et al. (2009). Chemically Modified Cyclodextrins: An Attractive Class of Supramolecular Hosts for the Development of Aqueous Biphasic Catalytic Processes. Molecules, 14(11), 4473-4495. [Link]
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Rahman, M. M., et al. (2022). Comparative study of inclusion complex formation between β-cyclodextrin (host) and aromatic diamines (guests) by mixing in hot water, co-precipitation, and solid-state grinding methods. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 103(1-2), 67-78. [Link]
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Jayapal, J., et al. (2024). Studies on remediation of neutral red using water insoluble β-cyclodextrin (β-CD) polymers in aqueous solution. AIP Conference Proceedings, 3031(1), 030012. [Link]
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Hapiot, F., et al. (2017). Unconventional Approaches Involving Cyclodextrin-Based, Self-Assembly-Driven Processes for the Conversion of Organic Substrates in Aqueous Biphasic Catalysis. Catalysts, 7(6), 174. [Link]
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Assaf, K. I., et al. (2016). High-affinity host–guest chemistry of large-ring cyclodextrins. Chemical Communications, 52(72), 10832-10835. [Link]
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Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication. [Link]
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Satpute, D. P., et al. (2021). Organic reactions in aqueous media catalyzed by nickel. Organic & Biomolecular Chemistry, 19(33), 7113-7145. [Link]
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A Comprehensive Overview of Cyclodextrins Catalyzed Diels Alder Reactions. (2025, April 9). YouTube. [Link]
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Phan, D.-L., et al. (2025). Supramolecular hydration structure of graphene-based hydrogels: density functional theory, green chemistry and interface application. Beilstein Journal of Nanotechnology, 16, 567-577. [Link]
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Ghorbani-Choghamarani, A., & Azadi, G. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 5(4), 336-348. [Link]
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Biedermann, F., & Schneider, H.-J. (2016). When Molecules Meet in Water‐Recent Contributions of Supramolecular Chemistry to the Understanding of Molecular Recognition Processes in Water. Angewandte Chemie International Edition, 55(37), 11038-11076. [Link]
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World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality (4th ed.). [Link]
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Uddin, M. J., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 25(22), 12345. [Link]
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Kiasat, A. R., et al. (2012). β-Cyclodextrin conjugated magnetic nanoparticles as a novel magnetic microvessel and phase transfer catalyst: Synthesis and applications in nucleophilic substitution reaction of benzyl halides. Journal of Molecular Catalysis A: Chemical, 355, 139-145. [Link]
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Pharmaguideline. (2018, April 22). Karl Fischer Reagent and Its Reactions. Pharmaguideline. [Link]
-
Wang, C., et al. (2023). Heterogeneous Catalysis in Water. JACS Au, 3(2), 338-361. [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]
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Farkas, D., et al. (2024). Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study. Journal of the American Chemical Society, 146(10), 6825–6833. [Link]
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Technical Support Center: Catalyst Recovery and Recycling of n-Benzylcinchonidinium Bromide
Welcome to the Technical Support Center for n-Benzylcinchonidinium bromide (BCDBr) phase-transfer catalysis (PTC). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. In drug development and complex asymmetric synthesis, failing to recover and recycle chiral catalysts not only impacts process economics but also risks trace organocatalyst contamination in active pharmaceutical ingredients (APIs).
This guide details the mechanistic causality behind recovery failures, provides self-validating experimental protocols, and offers a comprehensive troubleshooting matrix to ensure your synthetic pipeline remains robust.
Mechanistic Workflow of Catalyst Recovery
The recovery of BCDBr relies on exploiting its amphiphilic nature and phase-partitioning behavior. Below is the logical workflow for modern recovery using Gas-Expanded Liquids (GXLs), a technique that prevents emulsion formation and maximizes yield.
Workflow for BCDBr catalyst recovery using gas-expanded liquid phase separation.
Standard Operating Protocols (SOPs) for Recovery
To guarantee trustworthiness, every protocol below is designed as a self-validating system . You must not proceed to the next catalytic cycle without passing the embedded quality control (QC) checks.
Protocol A: Gas-Expanded Liquid (GXL) Extraction for Homogeneous BCDBr
Traditional liquid-liquid extraction often fails due to BCDBr acting as a surfactant. This protocol utilizes CO2 to alter solvent properties 1.
-
Reaction Termination : Halt the stirring of the biphasic mixture (e.g., aqueous NaOH / Toluene).
-
Phase Separation Induction : Transfer the mixture to a high-pressure vessel. Pressurize the vessel with CO2 (typically 30–50 bar) to expand the toluene phase.
-
Mechanistic Rationale : The addition of CO2 decreases the dielectric constant and polarizability of the organic phase. This forces the highly polar BCDBr catalyst to partition almost exclusively into the aqueous phase, breaking any surfactant-induced emulsions.
-
-
Aqueous Drainage : Decant the aqueous layer containing the catalyst.
-
Catalyst Isolation : Lyophilize the aqueous phase to recover the solid BCDBr.
-
Self-Validation Step : Weigh the recovered solid to calculate mass balance. Perform a
H NMR analysis in D O; the integration ratio of the benzyl methylene protons ( ~4.8 ppm) to the cinchona methoxy/aromatic protons must remain strictly intact to confirm no debenzylation occurred. If the ratio deviates, discard the batch to prevent racemic background reactions.
Protocol B: Polymer-Supported Catalyst Filtration (Heterogeneous BCDBr)
For industrial scale-up, anchoring the catalyst to a solid support is preferred 2.
-
Reaction Termination : Quench the reaction mixture with cold water to halt the catalytic cycle.
-
Vacuum Filtration : Filter the mixture through a sintered glass funnel (porosity 3).
-
Mechanistic Rationale : Anchoring the cinchonidinium salt to a macroscopic Merrifield resin transforms the homogeneous PTC into a heterogeneous system. The covalent linkage prevents leaching while maintaining the chiral pocket necessary for enantioselective alkylation.
-
-
Resin Washing : Wash the resin cake sequentially with water (to remove salts), ethanol, and diethyl ether (to remove organic impurities).
-
Drying : Dry the resin under vacuum at 40 °C for 12 hours.
-
Self-Validation Step : Perform a micro-scale test reaction (e.g., benzylation of a glycine Schiff base) using a 1 mol% aliquot of the recovered resin. The enantiomeric excess (ee%) must be >90% (quantified via chiral HPLC) to validate the structural integrity of the active sites before bulk reuse.
Quantitative Recycling Efficiency Data
The choice of catalyst modality directly impacts your recovery yield and the longevity of enantiocontrol. Use the table below to benchmark your expected outcomes against field-proven standards.
| Catalyst Modality | Recovery Methodology | Avg. Yield per Cycle | Enantiomeric Excess (ee%) | Validated Reusable Cycles |
| Homogeneous BCDBr | GXL (CO | 92% | 94% | 5 |
| Polymer-Supported (Merrifield) | Vacuum Filtration | 98% | 96% | >10 |
| Dimeric Cinchonidinium Salts | Precipitation / Ion-Exchange | 95% | >99% | 30 |
Data synthesized from comparative studies on dimeric and polymer-supported cinchona alkaloids 3.
Troubleshooting Guide & Root Cause Analysis
When recycling protocols fail, the root cause is usually a breakdown in the chemical integrity of the catalyst or the physical properties of the biphasic system.
Logical relationship tree for troubleshooting enantioselectivity loss during recycling.
Q: Why is my BCDBr catalyst forming an unbreakable emulsion during aqueous extraction?
-
Causality : BCDBr possesses an amphiphilic architecture (a hydrophobic benzyl/cinchona core paired with a hydrophilic quaternary ammonium center). At high concentrations, it migrates to the liquid-liquid interface, lowering interfacial tension and stabilizing emulsions.
-
Solution : Implement Gas-Expanded Liquids (GXLs) by adding CO
to the system. If high-pressure equipment is unavailable, increase the ionic strength of the aqueous phase (e.g., add saturated NaCl) to "salt out" the catalyst, forcing a temporary phase separation, or filter the entire emulsion through a pad of Celite.
Q: I observe a significant drop in enantiomeric excess (ee%) after the third recycle. What is the mechanistic cause?
-
Causality : Prolonged exposure to strong aqueous bases (e.g., 50% NaOH) causes Hofmann elimination or irreversible debenzylation of the quaternary ammonium salt. This degradation generates tertiary amines that can still catalyze the reaction (via basicity) but provide zero chiral environment, leading to a racemic background reaction.
-
Solution : Substitute 50% NaOH with a milder solid base such as CsOH·H
O and lower the reaction temperature to -78 °C to preserve catalyst integrity 4. Alternatively, transition to dimeric cinchonidinium salts, which demonstrate robust stability for up to 30 cycles without ee% degradation 3.
Q: Why am I experiencing incomplete catalyst recovery (<80% Mass Balance) despite careful extraction?
-
Causality : Homogeneous BCDBr will partially partition into the organic phase depending on the solvent's polarity and the specific counterion dynamics during the reaction.
-
Solution : Switch to a polymer-supported Merrifield resin-anchored cinchonidinium salt. The macroscopic resin ensures >98% recovery via simple filtration, bypassing partition coefficient limitations entirely.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel chromatography to recover homogeneous BCDBr? A: It is highly discouraged. BCDBr binds irreversibly to the acidic silanol groups on standard silica gel due to its permanent cationic nature. If chromatography is absolutely necessary, you must use deactivated (amine-functionalized) silica, though liquid-liquid extraction remains the industry standard.
Q: How does the counterion affect the recovery process?
A: The bromide counterion provides a specific balance of lipophilicity and hydrophilicity. Exchanging bromide for a more lipophilic anion (such as PF
Q: What is the shelf life of recovered BCDBr? A: Recovered BCDBr is highly hygroscopic. If dried thoroughly (vacuum oven, 40 °C) and stored in a desiccator under argon, it is stable for >6 months. Exposure to ambient moisture will lead to clumping, degradation, and highly inaccurate mass measurements in subsequent catalytic cycles.
References
- Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids.nih.gov.
- Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts.chimia.ch.
- Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts.researchgate.net.
- TRANSPORT AND PHASE TRANFER CATALYSIS IN GAS- EXPANDED LIQUIDS.gatech.edu.
Sources
solving solubility issues of BCDBr in non-polar solvents
The following Technical Support Guide addresses the solubility challenges of N-Benzylcinchonidinium Bromide (BCDBr) , a pivotal Chiral Phase-Transfer Catalyst (PTC) used extensively in asymmetric synthesis for drug development.
Subject: Troubleshooting Solubility of this compound (BCDBr) in Non-Polar Solvents Applicable CAS: 118089-84-2 Target Audience: Process Chemists, Medicinal Chemists, Formulation Scientists[1][2]
Scope & Scientific Context
This compound (BCDBr) is a quaternary ammonium salt derived from Cinchona alkaloids.[1][2] It is a standard catalyst for the asymmetric alkylation of glycine imines to synthesize
The Core Challenge: To achieve high enantiomeric excess (ee%), these reactions are often conducted in non-polar solvents (e.g., Toluene, Xylenes, Hexane) to tighten the ionic transition state.[1][2] However, as an ionic salt, BCDBr is inherently lipophobic.[1][2] It dissolves readily in polar solvents (Chloroform, Methanol) but exhibits negligible solubility in the very non-polar media required for high selectivity.[1][2]
This guide provides protocols to bridge this "Polarity Gap" without compromising the stereochemical integrity of your reaction.
Diagnostic Troubleshooting (Q&A)
Category A: Dissolution Failures in Pure Non-Polar Media[1][2][3]
Q1: I am trying to dissolve BCDBr in pure Toluene for an alkylation reaction, but it remains a solid precipitate. Is this normal? A: Yes. BCDBr is an ionic salt with high lattice energy.[1][2] It is effectively insoluble in pure aromatic hydrocarbons (Toluene, Benzene) or aliphatics (Hexane).[1][2]
-
The Fix: For Liquid-Liquid PTC (e.g., Toluene/50% KOH), the catalyst does not need to be fully dissolved in the bulk organic phase initially.[1][2] It functions at the interface.[1][2] High agitation (stirring >800 RPM) is more critical than bulk solubility.[1][2]
-
The Fix: For Solid-Liquid PTC (e.g., Toluene/CsOH solid), trace solubility is required.[1][2] See Protocol 1: The Cosolvent Spike.
Q2: My reaction yield is low. I suspect the catalyst isn't transferring into the organic phase. How do I confirm this? A: Perform a "Ghost Extraction."[1][2]
-
Mix your solvent (Toluene) and BCDBr under reaction conditions.[1][2]
-
Evaporate the filtrate and analyze by 1H NMR (look for the benzylic protons ~5-6 ppm).[1][2]
-
Interpretation: If NMR is silent, you have zero solubility.[1][2] You must increase the lipophilicity of the system (See Protocol 2).[1][2]
Category B: Modifying the System
Q3: Can I heat the solution to dissolve the BCDBr? A: Proceed with caution.
-
Risk: Quaternary ammonium salts can undergo Hofmann Elimination or debenzylation at high temperatures (>60°C) under basic conditions, destroying your catalyst.[1][2]
-
Recommendation: Do not exceed 40-50°C. If heat is required to dissolve it, the solubility will crash out upon cooling, potentially causing heterogeneous reaction kinetics (variable ee%).[1][2]
Q4: Will adding Methanol help? A: It will improve solubility, but it is not recommended for high-ee% asymmetric alkylations.[1][2]
-
Mechanism: Alcohols are hydrogen-bond donors.[1][2] They can solvate the anion, disrupting the tight ion-pairing required for chiral induction.[1][2] This often leads to a "racemic leak" (lower ee%).[1][2]
-
Better Alternative: Use non-protic polar cosolvents like Dichloromethane (DCM) or Chloroform (CHCl3).[1][2]
Experimental Protocols
Protocol 1: The "DCM Spike" Method (Recommended)
This method increases the dielectric constant of the organic phase just enough to solubilize the catalyst without disrupting the tight ion-pair needed for stereocontrol.[1][2]
| Step | Action | Technical Rationale |
| 1 | Prepare the primary solvent (e.g., Toluene).[1][2] | The non-polar base ensures tight ion pairing. |
| 2 | Add BCDBr to the vessel.[1][2] | It will settle as a solid.[1][2] |
| 3 | Add Dichloromethane (DCM) in 2% v/v increments. | DCM is moderately polar but aprotic. |
| 4 | Sonicate for 30 seconds between additions. | Breaks up aggregates; speeds up dissolution equilibrium.[1][2] |
| 5 | Stop when the solution becomes hazy-translucent (Tyndall effect).[1][2] | You do not need a crystal-clear solution. A stable colloidal suspension is often sufficient for PTC.[1][2] |
| Limit | Do not exceed 15% v/v DCM. | >15% DCM may loosen the transition state, lowering ee%.[1][2] |
Protocol 2: Anion Metathesis (The "Lipophilic Swap")
If BCDBr is strictly insoluble and Protocol 1 fails, swap the Bromide (Br⁻) counter-ion for a lipophilic anion like Hexafluorophosphate (PF₆⁻) or Tetrafluoroborate (BF₄⁻).[1][2]
Warning: Changing the anion changes the catalyst's extraction constant (
-
Mix: Add 1.1 eq. of NaPF₆ (Sodium Hexafluorophosphate) dissolved in minimal water.
-
Precipitate: The new salt (BCD-PF₆) is hydrophobic and will precipitate from the aqueous/methanol mix.[1][2]
-
Filter & Dry: Collect the solid.
-
Test: This new salt will be significantly more soluble in Toluene/DCM mixtures.[1][2]
Visualizing the Solubility Bottleneck
The following diagram illustrates the Phase Transfer Catalysis (PTC) cycle and where solubility issues cause reaction failure.
Caption: The critical failure point is the transport of the resting catalyst (Q+Br-) to the interface. In pure non-polar solvents, Q+Br- aggregates, preventing ion exchange.[1][2]
Decision Tree for Troubleshooting
Use this logic flow to determine the correct experimental adjustment.
Caption: Workflow for selecting the least invasive method to restore catalyst activity.
References
-
O'Donnell, M. J. (2004).[1][2] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517.[1][2] -
Lygo, B., & Andrews, B. I. (2004).[1][2] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research, 37(8), 518–525.[1][2]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2] (Fundamental text on Q+ salt solubility mechanics).
-
Maruoka, K. (2008).[1][2] "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development, 12(4), 679–697.[1][2]
Sources
reducing catalyst degradation during asymmetric synthesis
Technical Support Center: Catalyst Life-Cycle Management in Asymmetric Synthesis
Status: Active Operator: Senior Application Scientist Ticket ID: ASYM-CAT-PROTECT-001
Welcome to the Catalyst Preservation Unit
You are likely here because your enantiomeric excess (ee) is eroding, your conversion has plateaued, or your expensive chiral complex has precipitated as an inactive black powder.
In asymmetric synthesis, the catalyst is not merely a reagent; it is a molecular machine. Like any machine, it suffers from wear (degradation) and obstruction (inhibition). This guide moves beyond basic "air-free techniques" to address the specific mechanistic failures of chiral transition metal complexes (Rh, Pd, Ru, Ir) and organocatalysts.
Module 1: The "Dead vs. Sleeping" Diagnosis
Before altering reaction conditions, you must distinguish between Catalyst Deactivation (irreversible destruction) and Catalyst Inhibition (reversible blocking by product/substrate).
Q: My reaction stops at 60% conversion. Is my catalyst dead?
A: Not necessarily. It may be in a resting state equilibrium or inhibited by the product.
The "Spike" Protocol (Standard Addition Test) Perform this test active reaction mixture to diagnose the root cause.
-
Take an Aliquot: At the plateau point (e.g., 60% conversion), remove a sample for analysis (HPLC/GC) to establish a baseline.
-
Split the Batch: Divide the remaining reaction mixture into two vials (A and B) under inert atmosphere.[1]
-
The Spike:
-
Vial A (Substrate Spike): Add 0.5 equiv of fresh starting material.
-
Vial B (Catalyst Spike): Add 1-2 mol% of fresh catalyst.
-
-
Monitor: Stir for 1 hour and analyze.
| Observation | Diagnosis | Remediation |
| Vial A resumes rate | Product Inhibition | The catalyst is alive but blocked by product. Solution: Dilute reaction or remove product continuously (e.g., Dean-Stark). |
| Vial B resumes rate | Catalyst Death | The original catalyst has degraded. Solution: Check for poisons (Module 3) or thermal instability. |
| Neither resumes | Global Poisoning | A byproduct or impurity is killing all active species. Solution: Re-purify substrate/solvent. |
Module 2: Visualizing Failure Pathways
Understanding how your catalyst fails is the first step to fixing it. Below is a decision matrix for troubleshooting stalled reactions.
Figure 1: Decision tree for diagnosing catalyst failure modes. Use this logic flow to determine if the issue is kinetic inhibition or chemical degradation.
Module 3: Common Killers & The "Guard Bed" Strategy
Q: My substrate is 99% pure by NMR, but the reaction still fails. Why?
A: "NMR Pure" is not "Catalyst Pure." Trace impurities (ppm level) can poison catalysts, especially in high-turnover (low loading) reactions.
The Silent Killers:
-
Amines/Pyridines: Strongly coordinate to Lewis acidic metals (Pd, Rh), displacing the chiral ligand.
-
Sulfur (Thiols/Thioethers): Irreversibly bind to soft metals (Pd, Pt).
-
Peroxides: Present in etheral solvents (THF, Dioxane); oxidize phosphine ligands to phosphine oxides.
Remediation Table: Scavengers & Stabilizers
| Impurity Type | Source | Scavenger / Pre-treatment | Mechanism |
| Peroxides | Aged THF/Ether | Activated Alumina / BHT | Alumina adsorbs peroxides; BHT acts as a radical trap to prevent ligand oxidation [1]. |
| Trace Amines | Synthesis carryover | Acidic Wash / Guard Bed | Wash substrate with 1M HCl (if stable). Use a "Guard Bed" of silica or scavengers upstream in flow chemistry [2]. |
| Sulfur | Reagents | ZnO or Cu powder | Stir substrate solution with activated Zn/Cu powder, then filter before adding catalyst. |
| Oxygen | Leaks/Solvent | Excess Ligand | Add 1.1–1.5 equiv of chiral ligand relative to metal. The excess sacrifices itself to O2, protecting the active metal center [3]. |
Module 4: Advanced Troubleshooting Protocols
The Mercury Drop Test (Heterogeneity Check)
If your asymmetric reaction loses selectivity (ee drops to 0%), your metal complex may have collapsed into non-selective metal nanoparticles (e.g., Pd black).
Protocol:
-
Run the reaction to ~20% conversion.[2]
-
Add a drop of elemental mercury (Hg) to the flask (approx. 300 equiv relative to metal).
-
Observation:
-
Reaction Stops: The catalyst was likely heterogeneous (nanoparticles). Hg amalgamates the surface, killing activity.
-
Reaction Continues: The catalyst is likely homogeneous.
-
WARNING: Some homogeneous complexes (e.g., Pd-NHC) can react with Hg, giving false positives. Always cross-reference with the "Spike Test" [4, 5].
-
Organocatalyst Aggregation
Issue: Thiourea or Squaramide catalysts showing non-linear kinetics or low activity. Cause: These catalysts form inactive dimers (self-aggregation) at high concentrations. Solution:
-
Dilution: Reduce concentration to break aggregates.
-
Linkers: Use bis-thiourea catalysts with rigid linkers that prevent intramolecular aggregation [6].[3]
The "Water Paradox" in Proline Catalysis
Issue: Proline-catalyzed aldol reaction stalls. Cause: Formation of a parasitic oxazolidinone intermediate that traps the catalyst. Solution:
-
Add Water: Counter-intuitively, adding small amounts of water (or using wet solvents) helps hydrolyze the oxazolidinone intermediate, regenerating the active proline species [7].
Module 5: Mechanistic Visualization (Ligand Degradation)
Phosphine ligands are the "expensive" part of the catalyst. Their oxidation is the most common cause of degradation.
Figure 2: Pathway of phosphine ligand oxidation leading to metal aggregation. Adding excess ligand pushes the equilibrium back toward the active species.
References
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands. 4[5][6]
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. 7[5][6]
-
Organometallics. (2021).[1] Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling. 8[5][6]
-
ChemRxiv. (2023). The poisonous truth about the mercury drop test. 9
-
Ananikov Lab. (2019). What Does the Mercury Test Mean for Catalysis?10[5][11][12]
-
Journal of the American Chemical Society. (2016). Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst. 3
-
The Raj Group. (2023). Organocatalytic reactions in water. 2[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. raj.emorychem.science [raj.emorychem.science]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. What Does the Mercury Test Mean for Catalysis? - Ananikov Lab [ananikovlab.ru]
- 11. chemicaljournal.org [chemicaljournal.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing BCDBr with Maruoka catalysts for amino acid synthesis
A Technical Comparison Guide for Process Chemists & Drug Developers
Executive Summary: The "Good Enough" vs. The "State-of-the-Art"
In the asymmetric synthesis of
-
BCDBr (N-Benzylcinchonidinium Bromide): The "classic" first-generation O'Donnell catalyst. It is derived from natural Cinchona alkaloids. It is robust, inexpensive, and ideal for initial screens, educational demonstrations, or substrates where moderate enantiomeric excess (60–70% ee) is acceptable or can be upgraded via recrystallization.[1]
-
Maruoka Catalysts: Fully synthetic, rigid
-symmetric spiro-quaternary ammonium salts. These represent the "gold standard" for high-value pharmaceutical intermediates, offering near-perfect stereocontrol (>95-99% ee) at extremely low catalyst loadings (<1 mol%).[1]
Scientific Foundation: The Mechanistic Divergence
Both systems operate on the principle of Interfacial Phase-Transfer Catalysis . The catalyst (
Diagram 1: General PTC Mechanism
Caption: The catalytic cycle involves deprotonation at the interface, followed by extraction of the enolate into the organic phase by the chiral cation (
Deep Dive: Catalyst Profiles
A. BCDBr (The Cinchona Classic)
-
Identity: this compound.
-
Origin: Semisynthetic derivative of Cinchonidine (extracted from Cinchona bark).
-
Mechanism: The quaternary ammonium center provides the positive charge for ion pairing. The C9-hydroxyl group often participates in H-bonding with the enolate oxygen, providing some rigidity. However, the flexible rotation around the C8-C9 bond allows multiple conformations, leading to "leakage" of selectivity.[1]
-
Limitation: The "face-shielding" by the quinoline ring is imperfect, typically capping ee at ~60-70% for simple alkylations.
B. Maruoka Catalysts (The Spiro Engineer)
-
Identity:
-symmetric chiral spiro quaternary ammonium bromides (e.g., derived from binaphthyl).[1] -
Origin: Fully synthetic (rational design).
-
Mechanism: The spiro structure locks the nitrogen atom in a rigid tetrahedral environment. Two binaphthyl rings create a deep, defined chiral pocket.[1] This structure strictly prohibits the approach of the electrophile from one face of the enolate (steric exclusion), forcing attack from the open face.
-
Advantage: The rigidity prevents conformational ambiguity, resulting in consistently high ee (>90%) and allowing the catalyst to function efficiently even at low temperatures.[1]
Head-to-Head Performance Data
Reaction: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester.
| Metric | BCDBr (O'Donnell Gen 1) | Maruoka Catalyst (Spiro) |
| Catalyst Structure | Cinchona Alkaloid Derivative | Synthetic Spiro-Binaphthyl |
| Typical Loading | 10 mol% | 1 mol% (often effective at 0.1%) |
| Base/Solvent | 50% NaOH / Toluene or DCM | 50% KOH / Toluene |
| Temperature | Room Temp (25°C) | 0°C to -20°C |
| Yield | 85 - 95% | > 95% |
| Enantioselectivity (ee) | 60 - 66% | 96 - 99% |
| Selectivity Origin | H-bonding + Ionic Interaction | Rigid Steric Shielding ( |
| Cost Profile | Low (Commodity) | High (Specialty) |
Data Source: Synthesized from O'Donnell et al. (JACS 1989) and Ooi/Maruoka et al. (JACS 1999, 2003).[1]
Experimental Protocols
Protocol A: The BCDBr Method (Standard)
Best for: Training, cost-sensitive projects, or when racemic resolution is planned.[1]
-
Setup: In a round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and BCDBr (10 mol%) in DCM or Toluene (0.1 M concentration).
-
Initiation: Add 50% aqueous NaOH (5-10 equiv). Stir vigorously to ensure interfacial contact.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise at room temperature.
-
Monitoring: Stir for 6–12 hours. Monitor by TLC (disappearance of Schiff base).
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4 and concentrate.
-
Hydrolysis (Optional): To obtain the free amino acid, treat the residue with 1M citric acid or dilute HCl in THF/water.
Protocol B: The Maruoka Method (High-Performance)
Best for: Drug discovery, complex natural product synthesis, total synthesis.[1]
-
Setup: In a reaction vessel, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and (S,S)-Maruoka Catalyst (1 mol%) in Toluene.
-
Cooling: Cool the mixture to 0°C (or -20°C for maximum ee).
-
Initiation: Add 50% aqueous KOH (5 equiv). Stir vigorously.
-
Alkylation: Add benzyl bromide (1.2 equiv) slowly.
-
Monitoring: Reaction is often faster despite low temperature (1–4 hours).
-
Workup: Quench with water. Extract with ether or toluene. Wash with water/brine.
-
Purification: Flash chromatography on silica gel (usually Hexane/EtOAc) yields the alkylated Schiff base with >96% ee.
Diagram 2: Workflow Comparison
Caption: Maruoka catalysts require lower loading and temperature but deliver superior optical purity and faster kinetics.
Decision Matrix: When to Use Which?
| Scenario | Recommended Catalyst | Reasoning |
| Academic/Teaching Lab | BCDBr | Low cost allows for student handling; demonstrates PTC principles without budget strain. |
| Early Drug Discovery | Maruoka | Time is money. Getting >95% ee immediately avoids the need for time-consuming chiral resolution or HPLC separation. |
| Large Scale (Commodity) | BCDBr | If the product can be recrystallized to upgrade ee, the lower catalyst cost outweighs the initial lower selectivity.[1] |
| Complex Substrates | Maruoka | For bulky or "difficult" electrophiles, the rigid active site of Maruoka catalysts maintains selectivity where Cinchona catalysts fail. |
References
-
O'Donnell, M. J., et al. (1989).[1] "Enantioselective Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society.[2] Link[1]
-
Ooi, T., Kameda, M., & Maruoka, K. (1999).[1][2] "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids." Journal of the American Chemical Society.[2] Link[1]
-
Ooi, T., & Maruoka, K. (2007).[1][2][3] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link[1]
-
Lygo, B., & Andrews, B. I. (2004).[1] "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link[1]
-
Sigma-Aldrich. "Maruoka Catalysts Product Guide." Link
Sources
- 1. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
- 3. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of BCDBr in Asymmetric Synthesis
An in-depth technical guide for researchers and drug development professionals on optimizing and validating High-Performance Liquid Chromatography (HPLC) methods for determining enantiomeric excess (ee) in asymmetric reactions catalyzed by N-Benzylcinchonidinium bromide (BCDBr).
This compound (BCDBr, CAS: 118089-84-2) is a highly versatile, cinchona alkaloid-derived chiral phase-transfer catalyst (PTC). It is widely employed in the pharmaceutical industry for the enantioselective alkylation of prochiral substrates, such as glycine Schiff bases, to synthesize unnatural α-amino acids .
Because the pharmacological efficacy of chiral drugs often resides in a single enantiomer, accurately determining the enantiomeric excess (ee) of the synthesized product is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis .
Mechanistic Context: Why ee Matters in Phase Transfer Catalysis
To accurately analyze the products of a BCDBr-catalyzed reaction, one must understand how the catalyst induces chirality. BCDBr operates in a biphasic system (aqueous base/organic solvent). The catalyst exchanges its bromide counterion for a hydroxide ion at the phase boundary, migrating into the organic phase to deprotonate the substrate. The resulting enolate forms a tightly bound, highly structured chiral ion pair with the cinchonidinium cation. The steric bulk of the catalyst's quinuclidine and quinoline rings shields one face of the enolate, forcing the electrophile to attack from the opposite face, thereby yielding an enantioenriched product .
Fig 1: Phase-transfer catalytic cycle of BCDBr highlighting chiral ion-pair formation.
Comparative Analysis of Chiral Separation Alternatives
When selecting a method to determine the ee of BCDBr reaction products (which are typically bulky, aromatic compounds), researchers must choose the appropriate stationary phase and chromatographic technique. Below is an objective comparison of the three primary alternatives.
| Separation Method / Column Type | Mobile Phase Compatibility | Mechanism of Chiral Recognition | Resolution (Rs) for BCDBr Products | Best Use Case |
| Coated Polysaccharide (e.g., Daicel Chiralcel® OD-H) | Normal Phase (Hexane / Isopropanol) | Hydrogen bonding, π-π interactions, dipole stacking | High (>1.5) | Standard asymmetric alkylation products; highly aromatic analytes. |
| Immobilized Polysaccharide (e.g., Chiralpak® IG) | Normal Phase, Reversed Phase, or 100% Methanol/Ethyl Acetate | Steric fit within chiral cavities, broad solvent interaction | Moderate to High | Analytes requiring aggressive solvents for solubility; crude reaction mixtures. |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂ + Methanol/Ethanol modifier | Rapid mass transfer, low viscosity interactions | High | High-throughput screening of multiple catalyst derivatives; green chemistry needs. |
Expert Insight: While SFC offers superior speed, traditional Normal Phase HPLC using coated polysaccharide columns (like OD-H or OJ-H) remains the most reliable and widely accessible method for resolving the bulky, non-polar products typical of BCDBr-catalyzed Darzens or alkylation reactions .
Self-Validating Experimental Protocol for ee Determination
A robust analytical protocol must be a self-validating system. You cannot accurately quantify enantiomeric excess without first proving that your chromatographic method can achieve baseline resolution (
Fig 2: Self-validating analytical workflow for determining enantiomeric excess via chiral HPLC.
Step 1: Generation of the Racemic Reference (The Validation Step)
Before analyzing the enantioenriched product, synthesize a racemic standard.
-
Replicate the exact reaction conditions used for your BCDBr synthesis, but replace the chiral BCDBr catalyst with an achiral phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB).
-
Isolate the product. This guarantees a perfect 50:50 mixture of (R) and (S) enantiomers.
-
Run this racemate on the chiral HPLC. Adjust the mobile phase polarity until the two peaks are completely separated (baseline resolution). Causality: Without a racemate, you cannot confirm the elution order, nor can you prove that the minor enantiomer isn't co-eluting with an impurity.
Step 2: Sample Preparation of the BCDBr Product
-
Extract the organic phase (usually toluene or dichloromethane) from the biphasic reaction mixture.
-
Wash with brine and dry over anhydrous
. -
Evaporate the solvent under reduced pressure and reconstitute the analyte in the HPLC mobile phase (e.g., Hexane/IPA) to a concentration of ~1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Phase-transfer reactions utilize aqueous bases (like KOH) and halide salts. Trace salts or residual water injected into a normal-phase chiral column will strip the coated polysaccharide stationary phase, permanently destroying the column's resolving power.
Step 3: HPLC Method Execution
-
Column: Daicel Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (99:1 to 90:10 v/v, depending on analyte polarity). Causality: A highly non-polar environment suppresses hydrophobic effects, forcing the analyte to rely strictly on stereospecific hydrogen bonding and dipole interactions with the chiral grooves of the stationary phase, maximizing enantiomeric discrimination.
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Temperature: 20 °C to 25 °C. Causality: Lower temperatures reduce the kinetic energy of the molecules, stabilizing the transient diastereomeric complexes formed between the enantiomers and the stationary phase, thereby increasing resolution.
-
Detection: UV at 254 nm or 220 nm.
Step 4: Data Analysis and ee Calculation
Integrate the area under the curve (AUC) for both the major and minor enantiomer peaks. Calculate the enantiomeric excess using the standard formula :
Experimental Data & Troubleshooting
Below is a representative data set demonstrating the optimization of an HPLC method for a standard BCDBr-catalyzed asymmetric alkylation product.
| Catalyst Used | Mobile Phase (Hexane:IPA) | Flow Rate | Temp | Ret. Time (Minor) | Ret. Time (Major) | ee (%) |
| TBAB (Achiral) | 95:5 | 1.0 mL/min | 25 °C | 12.4 min | 14.1 min | 0% |
| BCDBr | 95:5 | 1.0 mL/min | 25 °C | 12.4 min | 14.1 min | 82% |
| BCDBr | 99:1 | 0.5 mL/min | 20 °C | 22.1 min | 26.8 min | 82% |
Troubleshooting Insight: Notice that shifting the mobile phase to 99:1 and lowering the temperature to 20 °C drastically increased the retention times (from ~14 mins to ~26 mins). While the ee remains mathematically identical (82%), the baseline resolution in the 99:1 run is significantly wider. If your initial 95:5 run shows peak tailing or overlapping bases, decreasing the polar modifier (IPA) and lowering the flow rate is the scientifically sound choice to ensure integration accuracy.
References
-
Lingzhiyuechem. "this compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ". Lingzhiyue Chemical. Available at:[Link]
-
Austin Publishing Group. "Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions". Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]
-
Frontiers. "Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis". Frontiers in Chemistry. Available at: [Link]
A Comparative Guide to Purity Analysis of n-Benzylcinchonidinium Bromide: NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the purity of a chiral phase-transfer catalyst is paramount to achieving high enantioselectivity and reproducible results. n-Benzylcinchonidinium bromide, a widely utilized catalyst in the synthesis of chiral α-amino acids and other enantiomerically enriched compounds, is no exception.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the determination of its purity, supported by technical insights and experimental considerations.
The Critical Role of Purity in Chiral Catalysis
The efficacy of a chiral catalyst like this compound is intrinsically linked to its chemical and stereochemical purity. Impurities, even in small amounts, can have a detrimental impact on a catalytic cycle. They may act as catalyst poisons, compete in the reaction pathway leading to racemic or undesired products, or interfere with the catalyst's solubility and stability. Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure but a fundamental requirement for reliable and optimized synthetic outcomes.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds, including active pharmaceutical ingredients (APIs) and catalysts.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[4][5] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity.
Advantages of qNMR for this compound Analysis:
-
Primary Method: qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself for calibration.[3]
-
High Specificity: The high resolution of modern NMR spectrometers allows for the differentiation of signals from the main compound and its structurally similar impurities.
-
Structural Information: Besides quantification, the NMR spectrum provides a wealth of structural information, aiding in the identification of any unknown impurities.[6]
-
Non-destructive: The sample can be recovered after analysis.[7]
-
Rapidity: Once the method is established, sample analysis can be relatively fast.[8]
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and accurate analytical method. The synthesis of this compound typically involves the quaternization of cinchonidine with benzyl bromide.[9]
Based on this, potential impurities could include:
-
Unreacted Cinchonidine: The starting alkaloid.
-
Residual Benzyl Bromide: The alkylating agent.
-
By-products from Benzyl Bromide: Benzyl alcohol or other degradation products of the alkylating agent.[7]
-
Solvent Residues: From the reaction and purification steps.
-
Diastereomers: If the starting cinchonidine is not stereochemically pure.
Alternative Methods for Purity Analysis
While qNMR offers significant advantages, other well-established analytical techniques are also employed for the purity assessment of quaternary ammonium salts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis and is widely used for purity determination.[5] For a chiral compound like this compound, chiral HPLC is particularly relevant for assessing enantiomeric purity, though achiral (reverse-phase) HPLC is typically used for chemical purity.
-
High Sensitivity: HPLC methods, especially when coupled with a UV or mass spectrometry (MS) detector, can offer very low limits of detection and quantification for impurities.
-
Established Methodology: HPLC is a well-understood and widely implemented technique in most analytical laboratories.
Titration
Acid-base or ion-pair titrations can be used to determine the overall content of the quaternary ammonium salt. This method is generally less specific than NMR or HPLC as it may not distinguish between the target analyte and other basic or ionic impurities.
Ion Chromatography
For determining the bromide counter-ion concentration and potentially other anionic impurities, ion chromatography is a suitable technique.
Head-to-Head Comparison: NMR vs. HPLC
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integration is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound.[8] | Typically requires a reference standard of the analyte for purity determination. |
| Specificity | High; can distinguish between structurally similar compounds. | High, but co-elution of impurities can be a challenge. |
| Information Content | Provides quantitative and structural information.[6] | Primarily quantitative information; structural information requires a hyphenated technique like MS. |
| Sample Throughput | Moderate to high. | Can be high with automated systems. |
| Method Development | Can be relatively straightforward, focusing on solvent selection and parameter optimization. | Can be more time-consuming, involving column and mobile phase screening. |
| Destructive? | No.[7] | Yes (sample is consumed). |
| Cost (Instrument) | High initial investment. | Moderate to high initial investment. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by qNMR
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-precision analytical balance
-
Class A volumetric flasks and pipettes
-
High-quality NMR tubes
2. Sample Preparation Workflow:
Sources
- 1. rsc.org [rsc.org]
- 2. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 118089-84-2 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking BCDBr Selectivity in Alkylation of tert-Butyl Glycinate: A Technical Comparison Guide
Topic: Benchmarking BCDBr Selectivity in Alkylation of tert-Butyl Glycinate Content Type: Publish Comparison Guide
Executive Summary
In the landscape of asymmetric Phase Transfer Catalysis (PTC), N-benzylcinchonidinium bromide (BCDBr) serves as the historical and economic "Standard Benchmark." While it established the viability of enantioselective alkylation of glycine imines (the O'Donnell reaction), modern drug development often demands higher intrinsic selectivity than BCDBr can provide.
This guide objectively compares BCDBr against third-generation Cinchona derivatives (Lygo/Corey catalysts) and C2-symmetric Spiro ammonium salts (Maruoka catalysts). Experimental data confirms that while BCDBr offers a cost-effective entry point (~66% ee crude), high-value applications require the structural rigidity of anthracene-modified or spiro-cyclic alternatives to achieve >98% ee without extensive recrystallization.
The Benchmark System: O'Donnell Substrate & BCDBr
The alkylation of the benzophenone imine of tert-butyl glycinate is the industry-standard model for evaluating PTC performance. The tert-butyl ester is preferred over methyl/ethyl analogs because its bulk prevents saponification and suppresses product racemization under basic conditions.
Mechanistic Context: Interfacial Ion Pairing
BCDBr functions via an interfacial mechanism. The catalyst transports the deprotonated enolate from the interface into the organic bulk, where it forms a contact ion pair. The chiral environment of the quinuclidine headgroup dictates the facial selectivity of the incoming electrophile.
Figure 1: Interfacial mechanism of O'Donnell alkylation. The selectivity is determined at the IonPair -> Product step, governed by the tightness of the Q+ Enolate- interaction.
Comparative Analysis: BCDBr vs. High-Performance Alternatives
The following data benchmarks the alkylation of tert-butyl glycinate benzophenone imine with benzyl bromide under standard biphasic conditions (DCM/50% KOH, 0°C to RT).
| Metric | BCDBr (Benchmark) | Lygo/Corey Catalyst | Maruoka Catalyst |
| Catalyst Type | 1st Gen Cinchona (Benzyl) | 3rd Gen Cinchona (Anthracene) | C2-Symmetric Spiro Ammonium |
| Structure | N-Benzylcinchonidinium Br | N-(9-Anthracenylmethyl)... | (S,S)-3,4,5-trifluorophenyl... |
| Loading | 10 mol% | 10 mol% | 1 mol% |
| Yield | 85 - 92% | 85 - 95% | > 95% |
| Crude % ee | 60 - 66% | 92 - 99% | > 98% |
| Cost Efficiency | High (Cheap starting material) | Moderate (Synthesis required) | Low (Expensive/IP protected) |
| Primary Use | Initial screens, Training | Scale-up, High purity needs | Low-loading industrial process |
Technical Interpretation:
-
BCDBr (The Baseline): The benzyl group provides moderate steric shielding. The ion pair is relatively "loose," allowing the electrophile to approach from the non-shielded face with only moderate discrimination (~3:1 to 5:1 er).
-
Lygo/Corey (The Upgrade): Replacing the benzyl group with a bulky 9-anthracenylmethyl group creates a rigid "chiral pocket." This prevents the enolate from rotating freely within the ion pair, locking the conformation and boosting ee to >90%.
-
Maruoka (The Premium): The spiro structure is purely synthetic and rigid. It does not rely on hydrogen bonding (unlike Cinchona 9-OH), making it robust across pH ranges and highly active (1 mol% loading).
Experimental Protocol: The Standard O'Donnell Benchmark
This protocol serves as the validation system for BCDBr. Any deviation in performance (e.g., <50% ee) indicates issues with solvent purity, agitation rate, or catalyst hydration state.
Materials
-
Substrate: tert-Butyl glycinate benzophenone imine (1.0 equiv).
-
Catalyst: this compound (BCDBr) (0.10 equiv).
-
Electrophile: Benzyl bromide (1.2 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow
Figure 2: Standard execution workflow for BCDBr benchmarking.
Critical Protocol Notes:
-
Agitation is Key: As an interfacial reaction, the stirring rate must be high (RPM > 800) to maximize the surface area between the organic and aqueous phases. Poor stirring is the #1 cause of low yields.
-
Concentration: High concentration (0.2 - 0.5 M) typically favors the reaction rate but may slightly lower ee due to aggregation.
-
Temperature: While BCDBr is robust at Room Temperature (RT), cooling to 0°C or -20°C can improve ee by 5-10%, though reaction times will extend significantly.
Troubleshooting & Optimization
If your BCDBr benchmark yields <60% ee:
-
Check Catalyst Hydration: BCDBr is hygroscopic. Water in the crystal lattice can alter the geometry of the ion pair. Dry the catalyst under vacuum at 60°C before use.
-
Solvent Switch: Switch from DCM to Toluene/Chloroform (7:3). Toluene often provides higher ee in Cinchona PTC systems due to tighter ion pairing in non-polar media.
-
Base Concentration: Ensure KOH is strictly 50%. Lower concentrations (e.g., 10-20%) slow the deprotonation step, allowing background racemization or non-catalyzed pathways to compete.
Conclusion
BCDBr remains the essential academic benchmark for validating new PTC methodologies. It provides a reliable, moderate-selectivity baseline. However, for applications requiring pharmaceutical-grade optical purity (>99% ee), it has been superseded by the Anthracenylmethyl-Cinchona (Lygo/Corey) and Maruoka classes of catalysts. Researchers should use BCDBr to establish reaction viability before investing in these higher-cost, high-performance alternatives.
References
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of alpha-amino acids by phase-transfer catalysis. Journal of the American Chemical Society.[3]
- The foundational paper establishing the benchmark reaction and BCDBr performance.
-
Lygo, B., & Wainwright, P. G. (1997). A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids. Tetrahedron Letters.
- Introduction of the high-selectivity anthracenylmethyl variants.
-
Corey, E. J., Xu, F., & Noe, M. C. (1997). A rational approach to catalytic enantioselective enolate alkylation using a structurally rigidified and defined chiral quaternary ammonium salt. Journal of the American Chemical Society.[3]
- Mechanistic rationale for the "Third Gener
-
Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a Chiral Phase-Transfer Catalyst for Practical Amino Acid Synthesis. Journal of the American Chemical Society.[3]
- Introduction of the high-efficiency Spiro (Maruoka)
Sources
Safety Operating Guide
Personal protective equipment for handling n-Benzylcinchonidinium bromide
Executive Safety & Operational Summary
n-Benzylcinchonidinium bromide (BCDBr) [CAS: 118089-84-2] is a quaternary ammonium salt primarily utilized as a chiral phase-transfer catalyst (PTC).[1][2] While often perceived as "routine" due to its solid state, its potency as an irritant and its hygroscopic nature demand precise handling to maintain both operator safety and experimental integrity.[2]
Immediate Hazard Profile (GHS Classification):
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[2][4][5][6][7][10][11]
-
Physical Hazard: Combustible Solid (Storage Class 11).[1][2][11]
Critical Operational Insight: As a Senior Application Scientist, I have observed that the primary risk with BCDBr is not acute toxicity, but chronic sensitization and experimental failure due to moisture absorption . This compound is hygroscopic; improper handling degrades its catalytic efficiency before it even enters your reaction vessel.[2]
Risk Assessment & PPE Selection
The selection of PPE must account for the compound's physical state.[2] In its solid form, dust inhalation is the primary vector.[2] In solution (typically organic solvents like chloroform or dichloromethane), the solvent's permeation properties dictate glove choice.[1][2]
PPE Decision Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The fine crystalline powder creates dust easily.[1][2] Engineering controls (hood) are superior to respirators.[1][2] Use N95 only if weighing outside a hood (not recommended).[1][2] |
| Hand (Solid) | Nitrile (0.11 mm) | Standard nitrile provides excellent protection against the solid salt.[1][2] |
| Hand (Solution) | Laminate / Viton | Once dissolved in halogenated solvents (e.g., DCM), nitrile degrades rapidly.[1][2] Use barrier laminates (e.g., Silver Shield) for solutions.[1][2] |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields.[1][2] Goggles form a seal against dust entry.[2] |
| Body | Lab Coat (Cotton/Poly) | Standard protection.[1][2] Ensure cuffs are tucked into gloves to prevent wrist exposure.[2] |
Operational Protocol: Handling & Transfer
This protocol is designed to minimize static discharge (which disperses the powder) and moisture uptake.[2]
Step-by-Step Workflow
-
Environment Prep:
-
Weighing Procedure:
-
Do not weigh directly into a large flask. Use a weighing boat or glassine paper.[2]
-
Technique: Use a "tap-and-pour" motion.[1][2] Avoid large scoops which compress the powder and can lead to sudden clumps falling, creating a dust cloud.[2]
-
Immediate Seal: Recap the stock container immediately. Exposure to humid lab air causes the formation of the sesquihydrate form, altering the molecular weight and ruining stoichiometric precision [1].[2]
-
-
Transfer to Reaction:
-
Dissolve the solid in the organic solvent before adding to the biphasic system if possible. This contains the irritant in a liquid phase, reducing inhalation risk.[2]
-
If adding as a solid to a stirring mixture, stop the stirrer momentarily to prevent the vortex from launching particles into the air.[2]
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water solubilizes the salt effectively) followed by an ethanol wipe.[2]
-
Safety Logic Visualization
The following diagram outlines the decision logic for handling BCDBr, integrating safety checks with experimental success factors.
Figure 1: Operational workflow for this compound, distinguishing between solid-state dust risks and solution-phase permeation risks.
Emergency Response & Disposal
Accidental Exposure Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335).
-
Eye Contact: Rinse cautiously with water for 15 minutes .[2][4][10] Lift eyelids to ensure the removal of trapped particles.[2] Contact lenses must be removed if easy to do so [2].[2][3][4][5][6][8][9]
-
Skin Contact: Wash with soap and copious water.[2][4][5][6][8][12] Do not use organic solvents (ethanol/acetone) on the skin, as they may increase the absorption of the salt.[1][2]
Disposal Protocols
BCDBr contains a bromide ion and a complex organic framework.[2]
-
Waste Categorization: Halogenated Organic Waste .
-
Why? Even though it is a solid, the bromide content often mandates segregation from non-halogenated streams in strict EHS protocols.[2]
-
-
Labeling: Must clearly state "Halogenated" and "Irritant".[2]
References
-
Lingzhiyue Chemical . (2026).[1][2][11] this compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ. Retrieved from [Link]
-
PubChem . (n.d.).[1][2] Compound Summary: Cinchonidinium compounds. Retrieved from [Link]
Sources
- 1. N-Benzylcinchonidinium chloride | 69257-04-1 [chemicalbook.com]
- 2. buchler-gmbh.com [buchler-gmbh.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemical.kao.com [chemical.kao.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.nl [fishersci.nl]
- 11. This compound (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
